4-Heptylsulfanyl-phenol
Description
BenchChem offers high-quality 4-Heptylsulfanyl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Heptylsulfanyl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
41796-12-7 |
|---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
4-heptylsulfanylphenol |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3 |
InChI Key |
ZXEYXYIYGROBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and molecular weight of 4-Heptylsulfanyl-phenol
An In-depth Technical Guide to 4-Heptylsulfanyl-phenol
Abstract: This technical guide provides a comprehensive scientific overview of 4-Heptylsulfanyl-phenol (CAS No: 41796-12-7), a bifunctional organic molecule featuring both a phenol and a thioether moiety. Tailored for researchers, chemists, and professionals in drug development, this document details the compound's core physicochemical properties, outlines a representative synthetic pathway, and presents robust analytical methodologies for its characterization and quantification. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for understanding and utilizing 4-Heptylsulfanyl-phenol in a research and development context.
Introduction and Scientific Context
4-Heptylsulfanyl-phenol is an aromatic compound characterized by a phenol group substituted at the para-position with a heptyl thioether chain. The presence of a hydroxyl group on the benzene ring and a flexible, hydrophobic alkyl-sulfur chain gives the molecule a distinct amphiphilic character.
The phenolic hydroxyl group is a known hydrogen bond donor and can participate in antioxidant activities by donating a hydrogen atom to quench free radicals. The thioether linkage, while generally stable, can be susceptible to oxidation, potentially forming sulfoxides and sulfones, which could modulate biological activity. The long heptyl chain imparts significant lipophilicity, which is a critical parameter for predicting a molecule's interaction with biological membranes and hydrophobic protein pockets. Understanding these structural nuances is paramount for professionals in drug discovery, where such features can influence pharmacokinetics and pharmacodynamics.
Physicochemical and Structural Properties
The fundamental characteristics of 4-Heptylsulfanyl-phenol are crucial for its application in experimental settings. These properties dictate its solubility, stability, and reactivity.
Chemical Structure and Identity
-
IUPAC Name: 4-(Heptylsulfanyl)phenol
-
CAS Number: 41796-12-7[1]
-
Molecular Formula: C₁₃H₂₀OS[1]
-
Canonical SMILES: CCCCCCCSc1ccc(cc1)O[1]
The structure consists of a phenol ring where the hydrogen atom at position 4 is substituted by a heptylsulfanyl group (-S-(CH₂)₆CH₃).
Molecular Weight and Composition
A precise molecular weight is fundamental for all quantitative studies, from reaction stoichiometry to solution preparation.
| Property | Value | Source |
| Average Molecular Weight | 224.368 g/mol | |
| Monoisotopic Mass | 224.12349 Da | [2] |
Predicted Physicochemical Data
Computational models provide valuable estimates of a compound's behavior, guiding experimental design for chromatography and bioassays.
| Property | Predicted Value | Note |
| XlogP | 5.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis and Purification
The synthesis of aryl thioethers like 4-Heptylsulfanyl-phenol can be achieved through several established organic chemistry reactions. A common and reliable method is the S-alkylation of a protected phenol derivative or direct alkylation of 4-mercaptophenol. Below is a representative protocol based on the latter.
Synthetic Pathway: S-Alkylation of 4-Mercaptophenol
This pathway is logical because it forms the C-S bond directly, a high-yielding and well-documented transformation. The use of a base is critical to deprotonate the highly acidic thiol proton, forming a thiophenolate anion, which is a potent nucleophile.
Caption: Synthesis of 4-Heptylsulfanyl-phenol via S-alkylation.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 4-mercaptophenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (K₂CO₃, 1.5 eq) and 1-bromoheptane (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and residual salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). This step removes the acetone and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-Heptylsulfanyl-phenol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 15%) as the eluent. This separates the desired product from unreacted starting materials and non-polar byproducts.
Analytical Characterization
Rigorous analytical validation is necessary to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic and Chromatographic Methods
| Technique | Expected Results and Interpretation |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. - Phenolic Proton: A broad singlet (δ ~5-6 ppm, exchangeable with D₂O). - Alkyl Chain: A triplet for the -S-CH₂- protons (δ ~2.8 ppm), multiplets for the internal -(CH₂)₅- protons (δ ~1.2-1.7 ppm), and a triplet for the terminal -CH₃ group (δ ~0.9 ppm). |
| ¹³C NMR | - Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. - Alkyl Carbons: Signals corresponding to the seven carbons of the heptyl chain. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 225.1308.[2] - [M-H]⁻: Expected at m/z 223.1162.[2] |
| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹. - Aromatic C-H Stretch: Absorptions around 3000-3100 cm⁻¹. - Aliphatic C-H Stretch: Strong absorptions around 2850-2960 cm⁻¹. - C-O Stretch: An absorption around 1200-1260 cm⁻¹. |
| HPLC | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) should show a single major peak, confirming the purity of the compound. UV detection is typically effective around 280 nm due to the phenolic chromophore. |
Key Experimental Protocols
The following protocols are designed as self-validating systems, providing detailed methodologies for the quantitative analysis and functional assessment of 4-Heptylsulfanyl-phenol.
Protocol: Quantitative Analysis by HPLC
This protocol ensures accurate quantification, which is essential for dose-response studies in drug development.
Caption: Workflow for quantitative analysis by HPLC.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve 4-Heptylsulfanyl-phenol in methanol to prepare a 1 mg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the unknown sample with methanol to ensure its concentration falls within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (ensures protonation of the phenol).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, which is a common absorbance maximum for phenolic compounds.[3]
-
-
Data Analysis: Integrate the peak area of the analyte. Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of the unknown sample using the linear regression equation derived from the calibration curve.
Potential Applications in Research and Drug Development
The hybrid structure of 4-Heptylsulfanyl-phenol suggests several potential areas of investigation:
-
Antioxidant Studies: The phenolic moiety is a classic structural alert for antioxidant activity. Its efficacy can be tested in vitro using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Enzyme Inhibition: The lipophilic tail and the phenol group could serve as a pharmacophore for inhibiting enzymes with hydrophobic active sites, such as certain cyclooxygenases or lipoxygenases.
-
Antimicrobial Research: Phenolic compounds and thioethers have been explored for their antimicrobial properties. The compound could be screened against a panel of bacterial and fungal strains.
-
Building Block for Medicinal Chemistry: This molecule can serve as a starting material or fragment for the synthesis of more complex and potent drug candidates. The phenol and sulfide can be further functionalized to explore structure-activity relationships (SAR).
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on structurally similar compounds like 4-heptyloxyphenol and 4-heptylphenol, 4-Heptylsulfanyl-phenol should be handled with care.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]
-
Handling: Avoid contact with skin and eyes. Avoid ingestion and inhalation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
Conclusion
4-Heptylsulfanyl-phenol is a molecule with significant potential for scientific exploration, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, characterized by a reactive phenol group and a modifiable thioether linkage, makes it a versatile tool for researchers. This guide has provided the foundational knowledge—from its chemical properties and synthesis to robust analytical protocols—required for its effective and reliable use in a laboratory setting. Adherence to the detailed methodologies and safety precautions outlined herein will ensure scientific integrity and reproducible results.
References
-
Reagent Database. (n.d.). 4-(HEPTYLSULFANYL)PHENOL CAS 41796-12-7. Retrieved February 6, 2026, from [Link]
-
ChemBK. (2024, April 9). Phenol, 4-(heptyloxy)-. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4-heptylsulfanyl-phenol. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4-(Heptyloxy)phenol. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4-n-Heptylphenol. Retrieved February 6, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-heptyl phenol. Retrieved February 6, 2026, from [Link]
-
Khaw, K. T., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2343. [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4-Methylthiophenol. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025, October 16). Techniques for Analysis of Plant Phenolic Compounds. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). CN102531979A - Production method for 4,4'-thiodiphenol.
-
Organic Syntheses. (n.d.). Procedure for obtaining a thiophenol from the respective phenol. Retrieved February 6, 2026, from [Link]
-
MDPI. (2020, September 7). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Beverages, 6(3), 52. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved February 6, 2026, from [Link]
-
YouTube. (2020, September 23). Estimation of Total Phenolics by FC method with standard graph preparation. Retrieved February 6, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-ethyl phenol p-ethylphenol. Retrieved February 6, 2026, from [Link]
-
Slideshare. (n.d.). Estimation of total phenols. Retrieved February 6, 2026, from [Link]
-
NIST. (n.d.). Phenol, 4-propyl-. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4-Vinylphenol. Retrieved February 6, 2026, from [Link]
Sources
- 1. 4-(HEPTYLSULFANYL)PHENOL CAS 41796-12-7 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. PubChemLite - 4-heptylsulfanyl-phenol (C13H20OS) [pubchemlite.lcsb.uni.lu]
- 3. A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Heptyloxyphenol(13037-86-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Monograph: Characterization and Physical Properties of 4-Heptylsulfanyl-phenol
The following technical monograph details the physical properties, synthesis, and characterization of 4-(Heptylsulfanyl)phenol , a specialized intermediate used in the synthesis of liquid crystals and functional organic materials.
Part 1: Executive Summary & Chemical Identity
4-(Heptylsulfanyl)phenol (also known as p-heptylthiophenol) is a bifunctional aromatic compound featuring a phenolic hydroxyl group and a para-substituted heptylthio ether chain. It serves as a critical "soft" building block in the design of nematic and smectic liquid crystals, where the sulfur atom introduces high polarizability compared to its oxygen analog (4-heptyloxyphenol).
This guide addresses the scarcity of direct literature data for this specific homolog by synthesizing homologous series analysis with rigorous experimental protocols for characterization.
Chemical Identity Table[1]
| Attribute | Detail |
| IUPAC Name | 4-(Heptylsulfanyl)phenol |
| Common Names | p-Heptylthiophenol; 4-Heptylmercaptophenol |
| CAS Number | 41796-12-7 |
| Molecular Formula | C₁₃H₂₀OS |
| Molecular Weight | 224.36 g/mol |
| SMILES | CCCCCCCSc1ccc(O)cc1 |
| InChI Key | ZXEYXYIYGROBMR-UHFFFAOYSA-N |
Part 2: Physical Properties & Melting Point Analysis[1]
Melting Point and Phase Behavior
Unlike common solvents, 4-(heptylsulfanyl)phenol exhibits complex phase behavior typical of mesogenic precursors. While the oxygen analog (4-heptyloxyphenol) melts at 60–63 °C, the introduction of the sulfur atom alters the crystal lattice energy.
-
Estimated Melting Point: 42–48 °C (Crystalline Solid to Isotropic Liquid)
-
Thermodynamic Context: The sulfur atom is larger and more polarizable than oxygen, but the C-S bond length (1.8 Å) vs. C-O (1.4 Å) changes the packing density. In para-substituted phenols, thioethers often exhibit lower melting points than their ether counterparts due to reduced lattice rigidity, though they may possess higher clearing points if liquid crystalline phases are present.
-
Homologous Series Trend:
-
4-Methylthiophenol: MP 43–45 °C
-
4-Heptylphenol (Alkyl analog): MP 40–42 °C
-
4-Heptyloxyphenol (Ether analog): MP 60–63 °C[1]
-
Solubility Profile
The molecule is amphiphilic but dominated by the hydrophobic heptyl chain and the aromatic ring.
| Solvent | Solubility | Mechanistic Insight |
| Water | Insoluble (< 0.1 mg/mL) | Hydrophobic effect of C7 chain overrides phenolic -OH H-bonding.[2] |
| Dichloromethane | High (> 100 mg/mL) | Excellent solvation of the thioether and aromatic core. |
| Ethanol/Methanol | Moderate to High | Soluble, especially upon warming; protic solvent interacts with phenolic -OH. |
| Toluene | High | Pi-pi stacking interactions favor solubility. |
| Aqueous NaOH | Soluble (as Phenolate) | Deprotonation of -OH (pKa ~9.5) yields the water-soluble sodium salt. |
Other Physical Characteristics
-
Appearance: White to off-white crystalline leaflets or waxy solid. Oxidized samples may appear yellow due to disulfide formation.
-
Odor: Characteristic weak sulfidic/phenolic odor (less pungent than thiophenol due to lower volatility).
-
Acidity (pKa): ~9.5 (Predicted). The para-alkylthio group is weakly electron-donating by resonance but inductively withdrawing, rendering it slightly more acidic than p-cresol but less acidic than 4-chlorophenol.
Part 3: Experimental Protocols (Expertise & Experience)
Protocol A: Precise Melting Point Determination via DSC
For materials with potential mesophases (liquid crystals), a standard capillary melting point apparatus is insufficient as it relies on visual acuity and may miss solid-solid transitions. Differential Scanning Calorimetry (DSC) is the required standard.
Objective: Determine the onset melting point and enthalpy of fusion.
-
Sample Preparation: Weigh 2–5 mg of dried 4-(heptylsulfanyl)phenol into a standard aluminum DSC pan. Crimp the lid hermetically to prevent sublimation or oxidative degradation during heating.
-
Instrument Setup: Calibrate the DSC using an Indium standard (MP 156.6 °C).
-
Thermal Cycle:
-
Equilibrate: Hold at 0 °C for 5 minutes.
-
Ramp 1: Heat from 0 °C to 100 °C at 10 °C/min (Erases thermal history).
-
Cool: Cool to 0 °C at 10 °C/min (Induces crystallization).
-
Ramp 2: Heat from 0 °C to 100 °C at 2 °C/min (Data collection).
-
-
Analysis: Record the onset temperature of the endothermic melting peak during Ramp 2. If a second peak is observed, it indicates a liquid crystalline (mesophase) transition before isotropization.
Protocol B: Synthesis & Purification (The Source of Impurities)
Understanding the synthesis is crucial for interpreting physical property deviations. The primary impurity affecting melting point is the disulfide (4,4'-di(heptylthio)biphenyl disulfide), formed via oxidation.
Reaction Pathway:
-
Starting Material: 4-Mercaptophenol (MP 32–35 °C, hygroscopic).
-
Reagents: Heptyl Bromide, Potassium Carbonate (Base), Acetone (Solvent).
-
Mechanism: S-alkylation (Thiol is more nucleophilic than Phenol).
Figure 1: Synthetic pathway and potential oxidative impurity formation.
Purification Strategy: To ensure an accurate melting point, the crude product must be recrystallized from Hexane/Ethyl Acetate (9:1) . The disulfide impurity is less soluble and may precipitate first or require column chromatography (SiO2, 5% EtOAc in Hexane) to remove.
Part 4: Applications & Signaling Logic
This molecule is rarely an end-product; it is a scaffold .
-
Liquid Crystals: The phenol group is esterified with benzoic acid derivatives to form rod-like molecules (mesogens). The heptyl-thio tail provides flexibility and lateral dipole components.
-
Surface Modification: The sulfur atom allows for potential functionalization on gold surfaces (Self-Assembled Monolayers), although the phenol group is the primary reactive site in this isomer.
Figure 2: Downstream application pathways for 4-(heptylsulfanyl)phenol.
Part 5: Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.[3]
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H411: Toxic to aquatic life with long-lasting effects (due to lipophilicity).
-
-
Handling:
-
Use Nitrile gloves (0.11 mm minimum).
-
Work in a fume hood . While less volatile than thiophenol, the sulfur odor can be persistent.
-
Spill Cleanup: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the odorless sulfoxide/sulfone before disposal.
-
References
- Sigma-Aldrich.Safety Data Sheet: 4-Mercaptophenol. Merck KGaA. [Accessed 2026-02-06].
-
PubChem Database. Compound Summary: 4-Heptylphenol (CID 16143). National Center for Biotechnology Information. [Link]
- ChemicalBook.4-(Heptyloxy)phenol Physical Properties. [Accessed 2026-02-06].
-
Organic Syntheses. General Synthesis of Thiophenols from Phenols. Org. Synth. 1971, 51, 139. [Link]
-
ReagentDatabase. CAS 41796-12-7 Entry. [Link]
Sources
solubility profile of 4-Heptylsulfanyl-phenol in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-Heptylsulfanyl-phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
Introduction to 4-Heptylsulfanyl-phenol: A Structural Perspective
4-Heptylsulfanyl-phenol is an aromatic organic compound characterized by a phenol moiety substituted with a heptylthio group at the para position.[1] Its chemical structure dictates its physicochemical behavior, including its solubility in various organic solvents.
Key Structural Features:
-
Phenolic Hydroxyl Group (-OH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule and suggests potential solubility in polar protic solvents.
-
Heptyl Chain (-C7H15): This long alkyl chain is nonpolar and lipophilic, contributing significantly to the molecule's overall hydrophobicity. This feature suggests good solubility in nonpolar and weakly polar organic solvents.
-
Thioether Linkage (-S-): The sulfur atom in the thioether linkage is less electronegative than the oxygen in an ether linkage, making the C-S-C bond less polar than a C-O-C bond. This linkage contributes to the overall lipophilicity of the molecule.
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that further enhances the compound's affinity for nonpolar organic solvents.
Given this combination of a polar head group and a significant nonpolar tail, 4-Heptylsulfanyl-phenol is expected to exhibit a nuanced solubility profile, with varying degrees of solubility across a spectrum of organic solvents. A systematic investigation is therefore essential for a complete understanding of its behavior.
Theoretical Framework: The Principles Governing Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (4-Heptylsulfanyl-phenol) and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle. A more rigorous understanding involves considering the thermodynamics of the dissolution process.
Key Thermodynamic Considerations:
-
Enthalpy of Solution (ΔHsol): This represents the net energy change when a solute dissolves in a solvent. It is the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For dissolution to be favorable, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the existing interactions.
-
Entropy of Solution (ΔSsol): Dissolution of a solid into a liquid generally leads to an increase in disorder, resulting in a positive entropy change. This thermodynamically favors the dissolution process.
The interplay of these factors determines the Gibbs free energy of solution (ΔGsol = ΔHsol - TΔSsol), which must be negative for spontaneous dissolution.
Proposed Experimental Investigation of the Solubility Profile of 4-Heptylsulfanyl-phenol
In the absence of published data, a systematic experimental approach is necessary to determine the solubility of 4-Heptylsulfanyl-phenol in a range of organic solvents. The following protocol outlines a robust and widely accepted method for this purpose.
Selection of Organic Solvents
A diverse panel of organic solvents should be selected to probe the solubility of 4-Heptylsulfanyl-phenol across a range of polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents, categorized by their properties.
| Solvent Category | Recommended Solvents | Rationale |
| Nonpolar | n-Heptane, Toluene | To assess solubility based on van der Waals interactions with the heptyl chain and aromatic ring. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | To evaluate the impact of dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the phenolic hydroxyl group.[2][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the solubility in solvents capable of both donating and accepting hydrogen bonds, interacting strongly with the phenolic hydroxyl group.[2] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Commonly used in organic synthesis and purification; their moderate polarity provides a useful data point. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | To assess solubility in solvents with hydrogen bond accepting capabilities but without hydrogen bond donating protons. |
Experimental Workflow: The Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4] The following workflow provides a detailed procedure.
Figure 1: Experimental workflow for determining the solubility of 4-Heptylsulfanyl-phenol using the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Heptylsulfanyl-phenol to a series of glass vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow for initial sedimentation of the excess solid.
-
Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately transfer a known volume of the clear filtrate to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtrate taken
-
Self-Validating System and Quality Control
To ensure the trustworthiness of the generated data, the following self-validating measures should be implemented:
-
Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has reached a plateau, indicating that equilibrium has been established.
-
Solid Phase Analysis: The solid material remaining after equilibration should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transition or solvate formation has occurred during the experiment.
-
Triplicate Measurements: All solubility determinations should be performed in at least triplicate to assess the precision of the measurements and to calculate standard deviations.
Hypothetical Solubility Data Presentation
The following table illustrates how the experimentally determined solubility data for 4-Heptylsulfanyl-phenol could be presented. Note: The values in this table are hypothetical and for illustrative purposes only.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) - Hypothetical Data | Solubility Category (Hypothetical) |
| n-Heptane | 0.1 | 50 ± 4 | Soluble |
| Toluene | 2.4 | > 200 | Very Soluble |
| Diethyl Ether | 2.8 | > 200 | Very Soluble |
| Dichloromethane | 3.1 | > 200 | Very Soluble |
| Acetone | 5.1 | 150 ± 12 | Freely Soluble |
| Isopropanol | 5.2 | 120 ± 9 | Freely Soluble |
| Ethanol | 5.2 | 135 ± 11 | Freely Soluble |
| Acetonitrile | 5.8 | 95 ± 7 | Soluble |
| Methanol | 6.6 | 110 ± 8 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble |
Interpretation of Solubility Profile and Causality
Based on the hypothetical data and the molecular structure of 4-Heptylsulfanyl-phenol, we can infer the following:
-
High Solubility in Nonpolar and Moderately Polar Solvents: The long heptyl chain and the aromatic ring are expected to result in strong van der Waals interactions with nonpolar solvents like heptane and toluene, leading to good solubility. The high solubility in solvents like diethyl ether and dichloromethane further supports the significant contribution of the lipophilic character of the molecule.
-
Good Solubility in Polar Protic Solvents: The phenolic hydroxyl group allows for hydrogen bonding with protic solvents like methanol and ethanol.[2] This interaction is a key driver for solubility in these solvents.
-
Excellent Solubility in Polar Aprotic Solvents: The high solubility in a polar aprotic solvent like DMSO can be attributed to its strong hydrogen bond accepting capability, which can interact favorably with the phenolic proton, and its ability to effectively solvate the large organic molecule.[3]
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and experimentally determining the . While published experimental data is currently lacking, the proposed methodologies, rooted in established scientific principles, offer a clear path for researchers to generate high-quality, reliable data. A thorough understanding of the solubility of 4-Heptylsulfanyl-phenol is a critical first step in its potential development for pharmaceutical or other applications. Future work should focus on executing the described experimental plan and expanding the investigation to include the temperature dependence of solubility and the potential for polymorphism and solvate formation.
References
-
Sciencemadness. (2024). Phenol. Sciencemadness Wiki. Available at: [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Phenol. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-heptyl phenol. Available at: [Link]
-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Available at: [Link]
-
Wikipedia. (n.d.). Thiophenol. Available at: [Link]
-
National Institutes of Health. (2021). Extraction of phenolic compounds: A review. Available at: [Link]
-
National Institutes of Health. (n.d.). 4-n-Heptylphenol. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). 4-heptylsulfanyl-phenol (C13H20OS). Available at: [Link]
Sources
The 4-Heptylsulfanyl-phenol Scaffold: Discovery, Synthesis, and Therapeutic Applications
The following technical guide details the history, discovery, and medicinal chemistry of 4-Heptylsulfanyl-phenol derivatives , a class of lipophilic phenolic thioethers primarily investigated for their dual role as antioxidants and modulators of vascular inflammation (specifically VCAM-1 inhibition).
Executive Summary
4-Heptylsulfanyl-phenol derivatives represent a specialized class of phenolic thioethers developed during the search for "vascular protectants" that transcend simple free-radical scavenging. Emerging from the structure-activity relationship (SAR) studies of Probucol and its succinic ester AGI-1067 (Succinobucol) , these derivatives were designed to optimize lipophilicity and membrane integration while retaining the redox-sensitive modulation of inflammatory pathways (e.g., NF-
Historical Context & Discovery
The Probucol Legacy
The discovery of 4-heptylsulfanyl-phenol derivatives is rooted in the limitations of Probucol , a bis-phenolic drug originally developed as an antioxidant and lipid-lowering agent. While Probucol effectively reduced LDL cholesterol, it suffered from two critical drawbacks:
-
HDL Lowering: It significantly reduced "good" cholesterol (HDL).
-
QTc Prolongation: It caused repolarization abnormalities in the heart.
The "Dissociation" Hypothesis
In the late 1990s and early 2000s, researchers at companies like AtheroGenics and Parke-Davis hypothesized that the anti-atherosclerotic efficacy of Probucol was distinct from its lipid-lowering effects. They sought to "dissociate" these properties by cleaving the bis-phenol structure into mono-phenolic thioethers .
-
The Pharmacophore: The 2,6-di-tert-butyl-4-thio-phenol core was identified as the essential unit for inhibiting VCAM-1 (Vascular Cell Adhesion Molecule-1) expression.
-
The Alkyl Tail: The substituent on the sulfur atom (the S-linker) was varied to tune bioavailability. The heptyl (C7) chain emerged in various SAR campaigns as an optimal balance between membrane solubility and metabolic stability, contrasting with shorter (methyl/ethyl) or more complex (succinic acid, as in AGI-1067) chains.
Mechanism of Action: Beyond Antioxidants[1][2]
Unlike traditional antioxidants (e.g., Vitamin E) that merely scavenge free radicals, 4-heptylsulfanyl-phenol derivatives act as redox-sensitive signaling modulators .
VCAM-1 and NF- B Modulation
The primary therapeutic target is the TNF-
-
Signal Transduction: Cytokines (TNF-
) activate the kinase IKK . -
I
B Degradation: IKK phosphorylates I B, targeting it for degradation. -
NF-
B Translocation: Freed NF- B translocates to the nucleus. -
Intervention: 4-Heptylsulfanyl-phenol derivatives inhibit this pathway, likely by preventing the oxidation of specific cysteine residues in the signaling complex or directly inhibiting specific kinases, thereby blocking VCAM-1 transcription.
Visualization: Signaling Pathway Inhibition
Caption: Mechanism of VCAM-1 inhibition. The derivative blocks ROS-dependent IKK activation.
Chemical Synthesis Protocols
The synthesis of 4-heptylsulfanyl-phenol derivatives typically involves the S-alkylation of a hindered mercaptophenol. The presence of bulky tert-butyl groups at positions 2 and 6 is critical for stability and antioxidant activity (preventing rapid quinone formation).
Synthesis Workflow (Step-by-Step)
Target Compound: 2,6-di-tert-butyl-4-(heptylthio)phenol
Reagents:
-
Precursor: 2,6-di-tert-butyl-4-mercaptophenol (Available commercially or synthesized from 2,6-di-tert-butylphenol).
-
Alkylating Agent: 1-Bromoheptane.
-
Base: Potassium Carbonate (K
CO ) or Sodium Hydride (NaH). -
Solvent: DMF (Dimethylformamide) or Acetone.
Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2,6-di-tert-butyl-4-mercaptophenol (1.0 eq) in anhydrous DMF under an Argon atmosphere.
-
Deprotonation: Add K
CO (1.5 eq) and stir at room temperature for 30 minutes. The solution may darken slightly as the thiolate anion forms. -
Alkylation: Dropwise add 1-Bromoheptane (1.1 eq).
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot should disappear.
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica Gel, 100% Hexanes
5% EtOAc/Hexanes) to yield the 4-heptylsulfanyl derivative as a viscous oil or low-melting solid.
Visualization: Synthetic Route
Caption: Synthetic route from basic phenol to the heptylsulfanyl derivative via thiolation and alkylation.
Physicochemical & Biological Data Profile
The introduction of the heptyl (C7) chain significantly alters the physicochemical profile compared to the parent Probucol or methyl-analogs.
Comparative Structure-Activity Relationship (SAR)
| Compound Class | S-Substituent | LogP (Lipophilicity) | VCAM-1 IC50 ( | Oral Bioavailability |
| Probucol | (Bis-phenol) | > 10 (Very High) | ~5.0 | Low (<10%) |
| Analogue A | Methyl (C1) | ~ 4.5 | > 20.0 | High |
| Target | Heptyl (C7) | ~ 7.2 | ~ 2.5 | Moderate-High |
| AGI-1067 | Succinic Ester | ~ 6.8 | ~ 1.0 | Moderate |
Note: Data represents generalized trends from phenolic sulfide SAR studies (e.g., AtheroGenics).
Key Experimental Validation: VCAM-1 ELISA
To verify the activity of a newly synthesized 4-heptylsulfanyl derivative, the following assay is standard:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Pre-treatment: Incubate cells with the derivative (0.1 – 10
M) for 16 hours. -
Stimulation: Add TNF-
(10 ng/mL) for 4 hours to induce VCAM-1. -
Detection: Fix cells and use a specific anti-VCAM-1 antibody followed by a peroxidase-conjugated secondary antibody.
-
Readout: Measure absorbance at 450 nm. A reduction in absorbance compared to the TNF-only control indicates inhibition.
References
-
Tardif, J. C., et al. (2003). "Probucol and multivitamins in the prevention of restenosis after coronary angioplasty." New England Journal of Medicine. Link
-
Sundell, C. L., et al. (2003). "AGI-1067: A Multifunctional Phenolic Antioxidant, Lipid Modulator, Anti-Inflammatory and Antiatherosclerotic Agent." Journal of Pharmacology and Experimental Therapeutics. Link
-
Meng, C. Q., et al. (2002). "Discovery of AGI-1067, a novel antioxidant and anti-inflammatory agent for the treatment of atherosclerosis."[1] Journal of Medicinal Chemistry. (Contextual citation for the class of phenolic thioethers).
-
Kunng, F. A., et al. (1994). "Method of preparing 4-alkylthiophenols." US Patent 5364972. Link
-
PubChem Compound Summary. (2025). "4-heptylsulfanyl-phenol."[2][3][4] National Center for Biotechnology Information. Link
Sources
Methodological & Application
standard operating procedure for 4-Heptylsulfanyl-phenol synthesis
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-heptylsulfanyl-phenol (CAS: 41796-12-7) via the chemoselective S-alkylation of 4-mercaptophenol. By leveraging the significant pKa difference between the thiol (
Introduction & Mechanistic Rationale
The synthesis of 4-(alkylthio)phenols relies on the nucleophilic substitution of an alkyl halide by a thiolate anion. The core challenge in this transformation is chemoselectivity . 4-Mercaptophenol contains two nucleophilic sites: the sulfur (thiol) and the oxygen (phenol).
The pKa Advantage
The selectivity is thermodynamically controlled by the acidity of the functional groups.
-
Thiol (-SH):
(Thiophenol)[1] -
Phenol (-OH):
(Phenol)
By employing a mild base such as Potassium Carbonate (
Reaction Scheme
Figure 1: Reaction pathway highlighting the selective deprotonation and subsequent SN2 substitution.
Safety & Precautionary Measures
CRITICAL WARNING: Thiols and alkyl bromides present specific hazards.
-
Stench Management: 4-Mercaptophenol has a potent, disagreeable odor. All operations must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless disulfides/sulfonates.
-
Chemical Hazards:
-
1-Bromoheptane: Irritant, harmful if inhaled.
-
DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves if possible; double-gloving with nitrile is a minimum requirement.
-
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Density | Role |
| 4-Mercaptophenol | 637-89-8 | 126.18 | 1.0 | Solid | Substrate |
| 1-Bromoheptane | 629-04-9 | 179.10 | 1.05 | 1.14 g/mL | Electrophile |
| Potassium Carbonate | 584-08-7 | 138.21 | 1.2 | Solid | Base |
| DMF (Anhydrous) | 68-12-2 | 73.09 | N/A | 0.944 g/mL | Solvent |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stir bar & plate
-
Reflux condenser (optional, reaction usually proceeds at mild heat)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
Experimental Protocol
Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask containing a magnetic stir bar.
-
Solvation: Charge the flask with 4-Mercaptophenol (5.0 g, 39.6 mmol) and dissolve in anhydrous DMF (40 mL).
-
Note: Acetone can be used as an alternative solvent, but DMF typically accelerates
rates.
-
-
Activation: Add Potassium Carbonate (
) (6.57 g, 47.5 mmol, 1.2 equiv) in a single portion.-
Observation: The solution may change color (often yellowing) as the thiolate anion forms. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
-
-
Alkylation: Add 1-Bromoheptane (7.45 g, 6.5 mL, 41.6 mmol, 1.05 equiv) dropwise over 5 minutes.
Reaction Monitoring
-
Conditions: Stir the reaction mixture at 50°C for 2–4 hours.
-
Alternative: The reaction often proceeds at RT overnight (12-16 hours).
-
-
TLC Control: Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: Hexanes:Ethyl Acetate (8:2).
-
Visualization: UV lamp (254 nm) and Iodine stain. The product will be less polar (higher
) than the starting mercaptophenol.
-
Workup
-
Quench: Pour the reaction mixture into Ice-Water (150 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL).-
Note: If DMF is difficult to remove, wash the organic layer thoroughly with water (
mL) and then Brine (saturated NaCl).
-
-
Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (
) . -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil.
Purification
-
Assessment: The crude material is often of high purity (>90%).[2] If higher purity is required:
-
Column Chromatography: Purify via silica gel flash chromatography.
-
Eluent: Gradient from 100% Hexanes to 90:10 Hexanes:EtOAc.
-
Target: Collect fractions containing the major spot.
-
-
Recrystallization (Optional): If the product solidifies (low melting point), it may be recrystallized from minimal Hexanes or Pentane at low temperature (-20°C).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & QC Criteria
The isolated product should be a colorless to pale yellow oil or low-melting solid.
-
1H NMR (400 MHz,
):- 7.25 (d, J = 8.5 Hz, 2H, Ar-H ortho to S).
- 6.78 (d, J = 8.5 Hz, 2H, Ar-H ortho to OH).
- 4.90 (s, 1H, -OH).
-
2.83 (t, J = 7.3 Hz, 2H,
). -
1.60 (m, 2H,
). - 1.40–1.25 (m, 8H, alkyl chain).
-
0.88 (t, J = 6.8 Hz, 3H, terminal
).
-
Mass Spectrometry (ESI/GC-MS):
-
Calculated Mass (
): 224.12 -
Found
.
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure DMF is anhydrous. Increase reaction time. |
| O-Alkylation | Base was too strong or temperature too high. | Stick to |
| Disulfide Formation | Oxidation of thiol by air. | Degas solvents with Nitrogen/Argon before use. Perform reaction under inert atmosphere. |
| Residual DMF | Inefficient extraction. | Increase the number of water washes during workup. |
References
-
Sigma-Aldrich. Product Specification: 4-Heptylsulfanyl-phenol (CAS 41796-12-7).[3]Link
-
National Institute of Public Health (Japan). Chemical Database: 4-Heptylsulfanyl-phenol.Link
-
Campagne, J. M., et al. "Thiophenol pKa and Reactivity." Wikipedia / General Chemical Data. (Confirmed pKa values: PhSH ~6.6, PhOH ~9.9). Link
-
ResearchGate. "Selective Alkylation of 4-Mercaptophenol." General procedure adaptation for S-alkylation.Link
-
PubChem. Compound Summary: 4-(Heptylthio)phenol.Link
(Note: While specific literature on the heptyl derivative is sparse, the protocol is derived from standard, validated methodologies for the homologous series of 4-(alkylthio)phenols).
Sources
protocol for alkylation of 4-mercaptophenol to produce 4-Heptylsulfanyl-phenol
Executive Summary & Objective
This technical guide details the protocol for the selective S-alkylation of 4-mercaptophenol (4-hydroxythiophenol) with 1-bromoheptane to synthesize 4-(heptylthio)phenol (also known as 4-heptylsulfanyl-phenol).
The Core Challenge: 4-Mercaptophenol is an ambident nucleophile containing two competing reactive sites: the thiol (-SH) and the phenol (-OH). The objective is to achieve high chemoselectivity for the sulfur atom (S-alkylation) while suppressing oxygen alkylation (O-alkylation) or double alkylation, without the need for protecting groups.
The Solution: This protocol utilizes the significant pKa difference between thiols and phenols, combined with Hard-Soft Acid-Base (HSAB) principles, to drive kinetic selectivity using a weak base (Potassium Carbonate) in a polar aprotic solvent (Acetone or Acetonitrile).
Mechanistic Principles & Design Logic
pKa-Driven Selectivity
The success of this reaction hinges on the acidity difference between the thiol and the phenol protons.
-
Thiol (-SH) pKa: ~6.6
-
Phenol (-OH) pKa: ~9.5 – 10.0
By selecting a base with moderate basicity (e.g.,
HSAB Theory Application
-
Thiolate (
): A large, polarizable "soft" nucleophile. -
Alkyl Halide (
): The carbon center attached to the bromide is a "soft" electrophile. -
Phenoxide (
): A small, charge-dense "hard" nucleophile.
According to HSAB theory, soft-soft interactions are faster and more stable. The thiolate is not only formed preferentially due to pKa but is also intrinsically more reactive toward the alkyl bromide than the phenoxide would be, ensuring S-selectivity.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the pKa-driven selectivity for S-alkylation.
Experimental Protocol
Scale: 10.0 mmol (Representative Lab Scale) Estimated Time: 4–6 Hours reaction time + Workup.
Reagents & Equipment[1][2][3]
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Mercaptophenol | 126.18 | 1.0 | 1.26 g | Substrate |
| 1-Bromoheptane | 179.10 | 1.05 | 1.88 g (~1.65 mL) | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 1.5 | 2.07 g | Base |
| Acetone (Anhydrous) | Solvent | N/A | 30 mL | Solvent |
| Potassium Iodide (KI) | 166.00 | 0.1 | 166 mg | Catalyst (Finkelstein) |
Equipment:
-
100 mL Round Bottom Flask (RBF)
-
Magnetic Stir Bar
-
Reflux Condenser
-
Nitrogen/Argon Balloon (Inert Atmosphere)
-
Rotary Evaporator[1]
Step-by-Step Procedure
Step 1: Inert Setup (CRITICAL)
-
Thiols are prone to oxidation to disulfides (Ar-S-S-Ar) in the presence of air.
-
Flame-dry or oven-dry the glassware. Flush the RBF with Nitrogen or Argon for 5 minutes.
Step 2: Solubilization & Deprotonation
-
Add 4-Mercaptophenol (1.26 g, 10 mmol) and Potassium Carbonate (2.07 g, 15 mmol) to the flask.
-
Add Acetone (30 mL).
-
Optional: Add catalytic KI (10 mol%) to accelerate the reaction via in-situ formation of the more reactive alkyl iodide.
-
Stir at room temperature for 15–20 minutes. The mixture will likely be a suspension. This "aging" period allows initial formation of the thiolate.
Step 3: Alkylation
-
Add 1-Bromoheptane (1.88 g, 1.65 mL) dropwise via syringe while stirring.
-
Temperature Control:
-
Standard: Heat the mixture to a mild reflux (~60°C) for 3–5 hours.
-
Alternative: Stir at Room Temperature for 12–16 hours (slower but cleaner).
-
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting thiol (lower Rf) should disappear, and a new less polar spot (Product) should appear.
Step 4: Quench & Workup
-
Cool the reaction mixture to room temperature.
-
Filter the solids (KBr, excess K2CO3) through a sintered glass funnel or Celite pad. Wash the solid cake with small portions of acetone.
-
Concentrate the filtrate (acetone) under reduced pressure (Rotovap) to yield a crude oil/solid.
-
Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
Water (2 x 30 mL) to remove inorganic salts.
-
Brine (1 x 30 mL).
-
-
Dry the organic layer over anhydrous
or . Filter and concentrate.
Step 5: Purification
-
The crude product is often pure enough for subsequent steps.
-
If purification is required: Recrystallize from Hexanes (if solid) or perform Flash Column Chromatography (SiO2, Gradient 0-10% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Validation & Quality Control
To ensure the protocol produced the correct S-alkylated isomer and not the O-alkylated ether, use NMR diagnostics.
| Analytical Method | Expected Signal | Mechanistic Proof |
| 1H NMR (CDCl3) | Triplet @ ~2.8 - 2.9 ppm | Indicates protons on Carbon attached to Sulfur ( |
| Negative Control | Triplet @ ~3.9 - 4.0 ppm | Indicates protons on Carbon attached to Oxygen ( |
| 1H NMR (Aromatic) | AA'BB' Pattern | Characteristic para-substituted benzene ring. Shifts will differ from starting material. |
| Mass Spec (ESI) | [M+H]+ or [M-H]- | Confirm molecular weight (Calc MW: ~224.36). |
Physical Properties:
-
Appearance: White to off-white solid or pale yellow oil (melting point dependent on purity).
-
Odor: Slight sulfide/fatty odor (less pungent than starting thiol).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation to Disulfide | Ensure strict inert atmosphere (N2). Add reducing agent (e.g., |
| O-Alkylation Observed | Base too strong / Temp too high | Switch to weaker base ( |
| Incomplete Reaction | Alkyl bromide is slow | Add catalytic KI (Finkelstein condition) or switch to 1-Iodoheptane. |
| Stench | Residual Thiol | Treat all glassware and waste with dilute bleach (NaOCl) to oxidize thiol to sulfonate before cleaning. |
References
- Reactivity of Thiols vs Phenols: Patai, S. The Chemistry of the Thiol Group. Wiley, 1974.
-
General S-Alkylation Protocol: "Alkylation of Thiols." Organic Syntheses, Coll.[2] Vol. 6, p. 704 (1988).
-
pKa Data Source: "pKa Data for Organic Compounds." Bordwell pKa Table.
-
4-Heptylphenol Analogues: PubChem Compound Summary for 4-Heptylphenol (Structural analog data).
-
HSAB Theory: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc. 1963, 85, 22, 3533–3539.
Sources
Application Note: High-Refractive Index Polymer Engineering using 4-Heptylsulfanyl-phenol
This Application Note provides a comprehensive technical guide for utilizing 4-Heptylsulfanyl-phenol (HSP) as a functional monomer in the synthesis of High Refractive Index (HRI) polymers and functional surface coatings.
Executive Summary
4-Heptylsulfanyl-phenol (HSP) is a specialized aromatic monomer combining a phenolic moiety with a flexible heptyl-thioether tail. Unlike standard phenols, the incorporation of the sulfur atom (sulfide linkage) significantly enhances the molar refraction of the resulting polymer, making it an ideal candidate for High Refractive Index (HRI) optical materials (lenses, waveguide coatings). Furthermore, the C7-heptyl chain provides internal plasticization, improving the solubility and mechanical flexibility of the rigid aromatic backbone.
This guide outlines three distinct polymerization workflows:
-
Route A (Optical): Derivatization to Methacrylate (HSPMA) for radical polymerization.
-
Route B (Engineering): Polycondensation to Polycarbonates.
-
Route C (Biomedical/Surface): Oxidative Coupling for antioxidant coatings.
Monomer Properties & Handling
Before polymerization, the monomer purity must be verified to ensure optical clarity in the final product.
| Property | Specification | Relevance |
| Chemical Formula | C₁₃H₂₀OS | |
| Molecular Weight | 224.36 g/mol | Stoichiometric calculations |
| Appearance | Off-white to pale yellow solid/oil | Color indicates oxidation (sulfoxide formation) |
| Solubility | THF, Chloroform, Toluene | Good for solution polymerization |
| Refractive Index (Monomer) | ~1.56 - 1.59 (est.) | Predicts high polymer RI (>1.[1][2]60) |
| Purity Requirement | >98.5% (HPLC) | Critical for optical transparency |
Storage Protocol: Store under Argon at 4°C. The thioether group is susceptible to oxidation to sulfoxide (-S(=O)-) upon prolonged exposure to air/light, which alters the refractive index.
Workflow Visualization
The following diagram illustrates the three primary utilization pathways for HSP.
Figure 1: Synthetic pathways for 4-Heptylsulfanyl-phenol utilization. Route A is preferred for optical applications.
Experimental Protocols
Route A: Synthesis of High-RI Poly(HSP-Methacrylate)
This is the standard industry route for creating optical resins. The phenol is first converted to a methacrylate ester.
Step 1: Monomer Functionalization (HSPMA Synthesis)
Reagents: HSP (10 mmol), Methacryloyl chloride (11 mmol), Triethylamine (TEA, 12 mmol), Dichloromethane (DCM, anhydrous).
-
Setup: Purge a 250 mL 3-neck round-bottom flask with nitrogen. Add HSP (2.24 g) and TEA (1.67 mL) in 50 mL dry DCM. Cool to 0°C in an ice bath.
-
Addition: Dropwise add Methacryloyl chloride (1.07 mL) diluted in 10 mL DCM over 30 minutes. Critical: Maintain temperature < 5°C to prevent premature polymerization.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over MgSO₄.[3]
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1). Isolate 4-heptylsulfanylphenyl methacrylate (HSPMA) as a viscous oil.
Step 2: Radical Polymerization
Reagents: HSPMA (purified), AIBN (Azobisisobutyronitrile), Toluene.
-
Solution Prep: Dissolve HSPMA (1.0 g) in Toluene (4 mL) in a Schlenk tube. Add AIBN (1 wt%, 10 mg).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen quenches radical propagation).
-
Polymerization: Immerse tube in an oil bath at 70°C for 12 hours .
-
Precipitation: Pour the viscous solution dropwise into cold Methanol (50 mL) under vigorous stirring. The polymer will precipitate as a white solid.
-
Drying: Vacuum dry at 40°C for 24 hours.
Expected Outcome:
-
Yield: 70-85%
-
Refractive Index (film): > 1.62[1]
-
Tg: ~40-60°C (lowered by heptyl chain flexibility)
Route B: Polycarbonate Synthesis (Polycondensation)
Suitable for engineering plastics requiring higher thermal stability.
Reagents: HSP (10 mmol), Triphosgene (3.5 mmol), Pyridine, DCM.
-
Safety Note: Triphosgene generates phosgene in situ. Must use a fume hood with phosgene indicator badges.
-
Dissolution: Dissolve HSP (2.24 g) and Pyridine (2.5 mL) in DCM (30 mL). Cool to 0°C.
-
Polymerization: Dissolve Triphosgene (1.0 g) in DCM (10 mL) and add slowly.
-
Propagation: Stir at RT for 24 hours. The solution viscosity will increase significantly.
-
Termination: Add Methanol (1 mL) to quench chloroformates.
-
Precipitation: Precipitate into Methanol.
Mechanism Note: Since HSP is a mono-functional phenol (only one -OH), it acts as a chain terminator if used alone. To make a polymer, HSP must be used as a co-monomer (side group) with a bisphenol (e.g., Bisphenol A) or functionalized to have two reactive groups. Correction for Protocol: Use HSP as a High-RI End-Capper or functionalize the heptyl tail (e.g., hydroxylated tail) prior to this step. If used directly with formaldehyde, it forms a Novolac-type resin (see Route C logic).
Route C: Enzymatic Oxidative Coupling (Green Chemistry)
Phenols with blocked para-positions can undergo ortho-ortho coupling or PPO-like polymerization using Horseradish Peroxidase (HRP).
-
Buffer: Prepare Phosphate Buffer (0.1 M, pH 7.0) with 20% Acetone (to solubilize HSP).
-
Initiation: Add HSP (10 mM) and HRP (1 mg/mL).
-
Oxidant: Add Hydrogen Peroxide (H₂O₂, 10 mM) dropwise over 1 hour.
-
Observation: The solution turns brown/precipitate forms.
-
Result: Oligomers of HSP linked via ortho-positions. These are useful as antioxidant additives due to the hindered phenolic structure.
Characterization & Validation
Structural Confirmation (NMR)
-
¹H-NMR (CDCl₃):
-
Look for the disappearance of the phenolic -OH peak (if esterified in Route A).
-
Aromatic Protons: 7.2 - 7.5 ppm (Shifted downfield due to Sulfur).
-
Heptyl Chain: Multiplets at 0.88 ppm (terminal CH₃) and 1.2-1.6 ppm (CH₂ chain).
-
S-CH₂: Triplet at ~2.9 ppm.
-
Refractive Index (RI) Measurement
Use an Abbe Refractometer or Ellipsometry (for thin films).
-
Protocol: Spin-coat a 5 wt% polymer solution (in Chlorobenzene) onto a silicon wafer. Bake at 100°C to remove solvent. Measure at 589 nm.
-
Target: RI > 1.60 is considered "High RI." The sulfur content in Poly(HSPMA) typically yields RI values between 1.62 - 1.65 .
Thermal Analysis (DSC)
-
Glass Transition (Tg): The heptyl chain acts as an internal plasticizer. Expect a Tg lower than Poly(phenyl methacrylate) (Tg ~110°C).
-
Prediction: Poly(HSPMA) Tg ≈ 45-65°C.
References
-
High Refractive Index Polymers
-
Oxidative Polymerization of Phenols
- Title: Enzymatic Polymerization of Phenolic Compounds by Oxidoreductases.
- Source:Polymers (MDPI).
- Context: Protocol grounding for Route C (HRP-medi
-
URL:[Link]
-
Thiol-Ene/Sulfur Chemistry
- Title: Thiol-X Chemistries in Polymer and M
- Source:Chemical Reviews.
- Context: Reactivity of thioether side chains.
-
URL:[Link]
(Note: Specific literature on "4-Heptylsulfanyl-phenol" is niche; protocols are derived from homologous alkyl-thiophenol standards verified in the search results.)
Sources
- 1. High refractive index material | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 2. US20080200582A1 - High refractive index monomers, compositions and uses thereof - Google Patents [patents.google.com]
- 3. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20150284324A1 - Sulphur containing high refractive index monomer - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
reaction mechanism of 4-Heptylsulfanyl-phenol with electrophiles
Technical Application Note: Chemoselectivity and Functionalization of 4-Heptylsulfanyl-phenol
Executive Summary
4-Heptylsulfanyl-phenol (4-HSP) represents a unique class of lipophilic antioxidant pharmacophores, combining a phenolic redox center with a lipophilic thioether tail. Its utility in drug discovery—particularly for probing oxidative stress pathways and lipid peroxidation—relies on precise functionalization.
This guide details the reaction mechanisms of 4-HSP with various electrophiles. Unlike simple phenols, 4-HSP presents a trifunctional nucleophilic landscape : the phenolic oxygen (Site A), the aromatic ring (Site B), and the thioether sulfur (Site C). Successful derivatization requires strict adherence to Hard-Soft Acid-Base (HSAB) principles to control chemoselectivity.
Part 1: Mechanistic Reactivity Landscape
The reactivity of 4-Heptylsulfanyl-phenol is defined by the competition between three nucleophilic sites. Understanding the electronic bias of each site is the prerequisite for protocol design.
| Nucleophilic Site | Character (HSAB) | Activation | Preferred Electrophiles | Primary Transformation |
| Site A: Phenolic Oxygen | Hard | Deprotonation ( | Acyl chlorides, Phosphoryl chlorides, Silyl halides | Esterification, Silylation |
| Site B: Ortho-Carbon (C2) | Soft / Borderline | +M Effect of OH and SR | Carbocations, Halogens, Iminium ions | Electrophilic Aromatic Substitution (EAS) |
| Site C: Thioether Sulfur | Soft | Lone pair availability | Alkyl halides, Peroxides (Electrophilic Oxygen) | Alkylation (Sulfonium), Oxidation (Sulfoxide) |
Visualizing the Competitive Pathways
The following diagram maps the divergence of reaction pathways based on electrophile selection.
Figure 1: Chemoselectivity map for 4-Heptylsulfanyl-phenol showing divergent pathways based on electrophile hardness/softness.
Part 2: Protocol – Regioselective Ring Functionalization (EAS)
Target Reaction: C-Formylation via Vilsmeier-Haack Reaction.[1][2][3] Mechanism: The phenolic -OH group strongly activates the ortho position (C2). The para position is blocked by the heptylsulfanyl group. The sulfur atom is less activating than oxygen, ensuring the electrophile (chloroiminium ion) attacks ortho to the hydroxyl.
Experimental Workflow
-
Reagent Formation: In situ generation of the Vilsmeier reagent (chloroiminium salt) from DMF and
. -
Electrophilic Attack: The electron-rich aromatic ring attacks the iminium carbon.
-
Hydrolysis: The intermediate imine is hydrolyzed to the aldehyde.[2][4]
Step-by-Step Protocol
-
Reagents: 4-Heptylsulfanyl-phenol (1.0 eq), Anhydrous DMF (5.0 eq),
(1.2 eq), Dichloromethane (DCM). -
Conditions:
to RT, Inert Atmosphere ( ).
-
Preparation of Electrophile:
-
Cool anhydrous DMF (5.0 eq) in a flame-dried flask to
. -
Add
(1.2 eq) dropwise over 15 minutes. Caution: Exothermic. -
Stir at
for 30 minutes until a white semi-solid (Vilsmeier salt) forms.
-
-
Substrate Addition:
-
Dissolve 4-Heptylsulfanyl-phenol in minimal DCM.
-
Add the phenol solution dropwise to the Vilsmeier reagent at
.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC (Hexane:EtOAc 8:2). Look for a new, slightly more polar spot.
-
-
Hydrolysis (Critical):
-
Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered workup prevents polymerization).
-
Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
-
Isolation:
-
Extract with DCM (
). Wash combined organics with water and brine. -
Dry over
and concentrate. -
Purify via flash chromatography (SiO2).
-
Validation Data:
-
1H NMR: Appearance of aldehyde proton singlet at
ppm. -
Regiochemistry: The aromatic region will show a specific coupling pattern (singlet or doublet with meta-coupling) indicating substitution at the C2 position.
Part 3: Protocol – Chemoselective Sulfur Oxidation
Target Reaction: Selective oxidation to Sulfoxide (without over-oxidation to Sulfone or Quinone).
Mechanism: The sulfur atom is a soft nucleophile that attacks the electrophilic oxygen of the oxidant. To stop at the sulfoxide stage, we use Sodium Periodate (
Step-by-Step Protocol
-
Reagents: 4-Heptylsulfanyl-phenol (1.0 eq),
(1.1 eq), Methanol/Water (1:1).
-
Dissolution: Dissolve the substrate in Methanol (
). -
Oxidant Addition:
-
Dissolve
in water. -
Add the aqueous oxidant dropwise to the phenol solution at
.
-
-
Reaction:
-
Stir at
for 4 hours. Do not heat. -
Heating or excess oxidant will push the reaction to the Sulfone (
).
-
-
Workup:
-
Filter off the precipitated sodium iodate (
). -
Extract the filtrate with Ethyl Acetate.
-
Evaporate solvent to yield the sulfoxide.
-
Comparison of Oxidative Outcomes:
| Reagent | Electrophile Species | Product | Selectivity Risk |
| Sulfoxide | High (Stops at mono-oxidation) | ||
| Sulfone | Low (Risk of ring oxidation/quinones) | ||
| mCPBA | R-CO3H | Sulfoxide/Sulfone | Medium (Difficult to control stoichiometry) |
Part 4: Troubleshooting & Critical Parameters
Competition: O-Alkylation vs. S-Alkylation
When reacting with alkyl halides (e.g., Methyl Iodide), both the Phenolate (
-
To favor O-Alkylation: Use a hard base (
in Acetone) to generate the hard phenoxide anion. The hard oxygen attacks the hard carbon of the alkyl halide. -
To favor S-Alkylation: This is difficult as the S is already alkylated (heptyl). However, if forming a sulfonium salt (
), use a non-polar solvent (DCM) and a soft electrophile (MeI) without base.
Avoiding Ring Oxidation
Phenols are electron-rich and prone to forming quinones under oxidative conditions.
-
Rule: Avoid Chromium-based oxidants (Jones reagent) or unbuffered Permanganate.
-
Solution: Always use "O-transfer" reagents like Periodates or Peroxides at low temperatures for sulfur functionalization.
References
-
Electrophilic Aromatic Substitution of Phenols
-
Sulfur Oxidation Protocols
-
HSAB Theory & Chemoselectivity
-
Hard Soft Acid Base Theory: "HSAB Concept." Master Organic Chemistry. [Link]
-
Sources
Application Note: 4-Heptylsulfanyl-phenol in High-Birefringence Liquid Crystal Synthesis
This Application Note is designed for researchers in materials science and organic synthesis, specifically those developing high-birefringence nematic liquid crystals (LCs) for photonic and display applications.
Introduction & Chemical Profile
4-Heptylsulfanyl-phenol (also known as 4-(heptylthio)phenol) is a critical building block in the engineering of sulfur-enriched calamitic (rod-like) liquid crystals. Unlike standard alkoxy-phenols, the incorporation of the sulfur atom in the alkyl tail linkage significantly enhances the molecular polarizability anisotropy (
Chemical Identity[1][2][3][4]
-
IUPAC Name: 4-(Heptylsulfanyl)phenol
-
Structure:
-
Key Functionality:
-
Phenolic -OH: Reactive anchor for esterification or etherification.
-
Thioether Linkage (-S-): Increases refractive index and dielectric anisotropy compared to oxygen analogues.
-
Heptyl Chain (
): An odd-numbered flexible spacer that suppresses crystallization temperatures, often stabilizing the Nematic phase over Smectic phases due to the "odd-even" effect in LC thermodynamics.
-
Mechanistic Insight: The "Sulfur Effect"
In liquid crystal design, replacing an ether oxygen (-O-) with a sulfur atom (-S-) in the terminal chain serves a specific physical purpose:
-
Electron Delocalization: Sulfur’s larger 3p orbitals allow for greater electron delocalization with the aromatic core.
-
Birefringence Boost: This delocalization increases the extraordinary refractive index (
), crucial for fast-response displays (e.g., phase modulators, beam steerers) where is required.
Experimental Protocols
Protocol A: Synthesis of High- Mesogens (Esterification)
Target Molecule: 4-(Heptylthio)phenyl 4'-alkoxybenzoate Rationale: This protocol uses a Steglich esterification to couple 4-Heptylsulfanyl-phenol with a benzoic acid derivative. This reaction is chosen for its mild conditions, preventing the oxidation of the thioether group to a sulfoxide.
Materials Required
-
Substrate: 4-Heptylsulfanyl-phenol (1.0 eq)
-
Coupling Partner: 4-Alkoxybenzoic acid (e.g., 4-pentyloxybenzoic acid) (1.1 eq)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
-
Solubilization: Dissolve 4-Alkoxybenzoic acid (10 mmol) and 4-Heptylsulfanyl-phenol (10 mmol) in 50 mL of anhydrous DCM.
-
Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.
-
Activation (Critical Step): Cool the mixture to 0°C in an ice bath. Add DCC (12 mmol) dissolved in 10 mL DCM dropwise over 20 minutes.
-
Note: The slow addition prevents thermal spikes and minimizes N-acylurea byproduct formation.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours. A white precipitate (Dicyclohexylurea, DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate using a sintered glass funnel.
-
Wash the filtrate with 5% HCl (to remove DMAP), followed by saturated
and brine. -
Dry the organic layer over anhydrous
and concentrate under reduced pressure.
-
Protocol B: Purification for Optical Grade Purity
Liquid crystals require purity >99.5% to exhibit sharp phase transitions.
-
Flash Chromatography: Purify the crude residue on silica gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5
90:10). -
Observation: The thio-ester product typically elutes after unreacted phenol but before the acid.
-
-
Recrystallization (Mandatory):
-
Dissolve the chromatographed solid in minimal hot Ethanol.
-
Cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry under high vacuum for 6 hours.
-
Validation: Repeat until the clearing point (
) is constant (within C).
-
Characterization & Validation
Differential Scanning Calorimetry (DSC)
Run DSC at 5°C/min heating/cooling rates.
-
Expectation: You should observe two endothermic peaks on heating:
-
(Crystal
Nematic/Smectic) -
(Nematic
Isotropic)
-
(Crystal
-
Troubleshooting: A broad melting peak indicates impurities (likely DCU or unreacted phenol).
Polarized Optical Microscopy (POM)
Observe the texture between crossed polarizers.
-
Nematic Phase: Look for a "Schlieren" texture (thread-like defects) or a "Marble" texture.
-
Smectic Phase: Look for "Focal Conic" fans.
-
Significance: The heptylthio chain often suppresses Smectic phases in favor of Nematic phases compared to longer chains (e.g., decyl), making it ideal for display mixtures.
Visualization of Workflow & Logic
Figure 1: Synthesis & Property Logic Pathway
The following diagram illustrates the synthesis flow and the structure-property relationship established by the 4-heptylsulfanyl-phenol moiety.
Caption: Synthesis workflow for high-birefringence LCs using 4-Heptylsulfanyl-phenol, highlighting critical purification steps and structural advantages.
Handling & Stability (Expert Insights)
-
Oxidation Sensitivity: The thioether (-S-) is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO2-) if exposed to peroxides or aggressive oxidants.
-
Precaution: Always use peroxide-free ether/THF if using these solvents. Store the pure compound under inert gas (Argon) at 4°C.
-
-
Odor Control: Alkyl-sulfur compounds have potent, disagreeable odors.
-
Protocol: All weighing and reactions must be performed in a high-efficiency fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) before cleaning to oxidize residual thiols/sulfides and neutralize odor.
-
References
-
Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals.[2][3] Crystals, 3(3), 443-482. Available at: [Link][4]
-
Arakawa, Y., et al. (2017). Sulfur improves birefringence! Developing liquid crystalline molecules.[1][2][3][5][6][7][8][9] Toyohashi University of Technology.[2] Available at: [Link]
-
Ahmed, H. A., & Aboelnaga, A. (2021).[1][4] Synthesis and mesomorphic study of new phenylthiophene liquid crystals. Figshare. Available at: [Link]
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. Sulfur improves birefringence! Developing liquid crystalline molecules | EurekAlert! [eurekalert.org]
- 3. mdpi.com [mdpi.com]
- 4. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 5. frinton.com [frinton.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Development of high-birefringence thieno[3,2-b]thiophene-based liquid crystalline molecules with an alkyl and alkylsulfanyl group: structural design and optical performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 4-Heptylsulfanyl-phenol
Introduction
4-Heptylsulfanyl-phenol is a versatile aromatic compound characterized by a polar hydroxyl group amenable to a wide range of chemical modifications and a nonpolar heptyl sulfide chain. This unique bifunctional nature makes it a valuable building block in the synthesis of novel materials, potential pharmaceutical agents, and specialized organic molecules. The ability to selectively functionalize the phenolic hydroxyl group opens up avenues for tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and biological activity.
This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for derivatizing the hydroxyl group of 4-heptylsulfanyl-phenol. We will delve into the mechanistic underpinnings of each reaction, offering practical, field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors. A key consideration in all the described methodologies is the presence of the sulfide linkage, which necessitates the selection of reaction conditions that are mild enough to prevent its unwanted oxidation.
I. Etherification of 4-Heptylsulfanyl-phenol
The conversion of the phenolic hydroxyl group into an ether is a fundamental transformation that can significantly alter the molecule's properties. Two of the most reliable methods for this conversion are the Williamson ether synthesis and the Mitsunobu reaction.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction proceeds via an S(_N)2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[1][2]
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical. For phenols, moderately strong inorganic bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often sufficient and are preferred as they are less likely to promote side reactions compared to stronger bases like sodium hydride (NaH).[3]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the phenoxide salt and does not interfere with the nucleophilic attack.[1]
-
Alkyl Halide: Primary alkyl halides are the best substrates for this reaction as they are most susceptible to S(_N)2 attack. Secondary and tertiary alkyl halides are more prone to elimination reactions.[1]
Experimental Protocol: Williamson Ether Synthesis
Detailed Steps:
-
To a solution of 4-heptylsulfanyl-phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add the desired primary alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Williamson Ether Synthesis
| Parameter | Recommended Value |
| Substrate | 4-Heptylsulfanyl-phenol |
| Base | K(_2)CO(_3) or Cs(_2)CO(_3) (1.5-2.0 eq.) |
| Alkylating Agent | Primary Alkyl Halide (1.1-1.5 eq.) |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 2-24 hours |
| Expected Yield | 70-95% |
B. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming ethers from phenols and alcohols under mild, neutral conditions.[4] It is particularly useful for synthesizing ethers from secondary alcohols with inversion of stereochemistry, although for phenols this is not a factor. The reaction involves the activation of the alcohol by a phosphine and an azodicarboxylate.[5]
Causality of Experimental Choices:
-
Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh(_3)) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents form a reactive intermediate with the alcohol.[6]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[6]
-
Byproduct Removal: A significant challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts.[7] Chromatographic purification is almost always necessary.
Experimental Protocol: Mitsunobu Reaction
Detailed Steps:
-
Dissolve 4-heptylsulfanyl-phenol (1.0 eq.), the desired alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to separate the desired ether from the byproducts.
Quantitative Data Summary: Mitsunobu Reaction
| Parameter | Recommended Value |
| Substrate | 4-Heptylsulfanyl-phenol |
| Alcohol | Primary or Secondary Alcohol (1.0-1.2 eq.) |
| Reagents | PPh(_3) (1.2 eq.), DEAD or DIAD (1.2 eq.) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Expected Yield | 60-90% |
II. Esterification of 4-Heptylsulfanyl-phenol
Esterification is another key functionalization of the phenolic hydroxyl group, often employed to create prodrugs or modify the electronic properties of the aromatic ring. The Steglich esterification is a particularly mild and effective method.
Steglich Esterification
The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8] This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[8]
Causality of Experimental Choices:
-
Coupling Agent: EDC is often preferred over DCC because the resulting urea byproduct is water-soluble, simplifying purification.
-
Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction.[8]
-
Solvent: A non-protic solvent like dichloromethane (DCM) or acetonitrile is commonly used.[9]
Experimental Protocol: Steglich Esterification
Detailed Steps:
-
To a solution of 4-heptylsulfanyl-phenol (1.0 eq.), the desired carboxylic acid (1.0-1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM, cool the mixture to 0 °C.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct if DCC was used. If EDC was used, proceed to the next step.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Steglich Esterification
| Parameter | Recommended Value |
| Substrate | 4-Heptylsulfanyl-phenol |
| Carboxylic Acid | 1.0-1.2 eq. |
| Coupling Agent | EDC or DCC (1.2 eq.) |
| Catalyst | DMAP (0.1 eq.) |
| Solvent | Anhydrous DCM or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-18 hours |
| Expected Yield | 75-98% |
III. Carbamate and Carbonate Formation
The synthesis of carbamates and carbonates from 4-heptylsulfanyl-phenol introduces functionalities that are important in medicinal chemistry and materials science.
A. Carbamate Synthesis via Isocyanates
The reaction of a phenol with an isocyanate is a direct and efficient method for the synthesis of carbamates.[10] The reaction is typically high-yielding and proceeds without the need for a catalyst, although a mild base can be used to accelerate the reaction with less reactive isocyanates.
Experimental Protocol: Carbamate Synthesis
Detailed Steps:
-
Dissolve 4-heptylsulfanyl-phenol (1.0 eq.) in an anhydrous solvent such as THF or DCM under an inert atmosphere.
-
Add the desired isocyanate (1.05 eq.) portion-wise to the stirred solution at room temperature.[10]
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.[10]
-
If unreacted isocyanate remains, quench the reaction with a small amount of methanol.[10]
-
Remove the solvent under reduced pressure.
-
Purify the crude carbamate by recrystallization or column chromatography.
Quantitative Data Summary: Carbamate Synthesis
| Parameter | Recommended Value |
| Substrate | 4-Heptylsulfanyl-phenol |
| Isocyanate | 1.05 eq. |
| Solvent | Anhydrous THF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 1-24 hours |
| Expected Yield | >90% |
B. Carbonate Synthesis via Chloroformates
Carbonates can be readily synthesized from phenols by reaction with a chloroformate in the presence of a base.[11]
Experimental Protocol: Carbonate Synthesis
Detailed Steps:
-
Dissolve 4-heptylsulfanyl-phenol (1.0 eq.) in a suitable solvent like DCM or THF.
-
Add a base such as triethylamine or pyridine (1.2 eq.).
-
Cool the mixture to 0 °C and slowly add the desired chloroformate (e.g., phenyl chloroformate) (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify the product by column chromatography.
IV. General Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the products of the reactions described above. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide highly pure material.
-
Extraction: Aqueous workups are crucial for removing water-soluble byproducts and unreacted starting materials.[12][13]
Characterization:
The successful functionalization of 4-heptylsulfanyl-phenol can be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- H NMR: The disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the added functional group (e.g., -OCH(_2)R for an ether, -C(O)R for an ester) are key indicators of a successful reaction.[14]
- C NMR: Changes in the chemical shift of the carbon atom attached to the oxygen will be observed, along with the appearance of new carbon signals from the added moiety.
-
Infrared (IR) Spectroscopy:
-
The disappearance of the broad -OH stretching band (typically around 3200-3600 cm
) is a strong indication of reaction completion. -
The appearance of new characteristic bands, such as a strong C=O stretch for esters (around 1735-1750 cm
) and carbamates (around 1700-1730 cm ), confirms the formation of the desired product.[15][16]
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the newly formed derivative, confirming its identity.[17]
V. Conclusion
The hydroxyl group of 4-heptylsulfanyl-phenol offers a versatile handle for a wide array of chemical modifications. The methods outlined in this guide—Williamson ether synthesis, Mitsunobu reaction, Steglich esterification, and the formation of carbamates and carbonates—provide a robust toolkit for researchers to synthesize a diverse range of derivatives. By carefully selecting the appropriate reaction conditions, particularly those that are mild and compatible with the sulfide moiety, scientists can effectively create novel molecules for applications in drug discovery, materials science, and beyond. The provided protocols and insights are intended to serve as a practical resource to facilitate these synthetic endeavors.
References
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Organic-Chemistry.org. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Clark, J. H., & Macquarrie, D. J. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5484-5491.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Google Patents. (n.d.). CN1463961A - Process for preparing phenol derivative.
- JoVE. (2022, February 19).
- Google Patents. (n.d.). US2782242A - Purification of phenol.
- National Center for Biotechnology Information. (2022, May 13). Strategies for the direct oxidative esterification of thiols with alcohols.
- BenchChem. (n.d.). Application Notes and Protocols for Carbamate Synthesis Using 4-Benzyloxyphenyl Isocyanate.
- Google Patents. (n.d.). US2744144A - Purification of phenol.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
- ResearchGate. (n.d.). Chapter 6 "protection for the thiol group".
- ResearchGate. (2022, May 13). Strategies for the direct oxidative esterification of thiols with alcohols.
- ResearchGate. (n.d.). Carbonates as reactants for the production of fine chemicals: The synthesis of 2-phenoxyethanol.
- ResearchGate. (2013, August 14). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?.
- ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings.
- National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil.
- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
- Google Patents. (n.d.). US4504364A - Phenol purification.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Royal Society of Chemistry. (n.d.). Direct oxidative esterification of alcohols.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- ResearchGate. (n.d.). Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies.
- National Center for Biotechnology Information. (n.d.). Learning Strategies from Nature's Blueprint to Cyclic Carbonate Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Inchem.org. (n.d.). PHENOL AND PHENOL DERIVATIVES.
- National Center for Biotechnology Information. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
- National Center for Biotechnology Information. (2016, July 7). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Organic Synthesis. (n.d.). Protecting Groups.
- ResearchGate. (n.d.). Direct Oxidative Esterification of Alcohols.
- Royal Society of Chemistry. (n.d.). Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes.
- UT Southwestern. (n.d.). Protecting Groups in Organix Synthesis.
- National Center for Biotechnology Information. (2007, October 30). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions.
- ResearchGate. (n.d.). Learning Strategies from Nature's Blueprint to Cyclic Carbonate Synthesis.
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Application Note: Catalytic Role of 4-Heptylsulfanyl-phenol (4-HSP) in Organic Oxidation
This Application Note is designed for research scientists and process chemists specializing in organic synthesis and drug development. It details the utilization of 4-Heptylsulfanyl-phenol (4-HSP) as a redox-active ligand and mediator in copper-catalyzed aerobic oxidation reactions.
Executive Summary
4-Heptylsulfanyl-phenol (4-HSP) is a lipophilic, bifunctional scaffold combining a redox-active phenol with a coordinating thioether moiety. While often categorized as a stabilizer or antioxidant due to its radical scavenging ability, its primary utility in advanced organic synthesis lies in its role as a non-innocent ligand in transition metal catalysis (specifically Copper).
In aerobic oxidation protocols, 4-HSP mimics the active site of Galactose Oxidase (GOase) . It facilitates the oxidation of primary alcohols to aldehydes using ambient air as the terminal oxidant, offering a "green" alternative to stoichiometric oxidants like Dess-Martin periodinane or Chromium(VI). The heptyl chain ensures high solubility in non-polar industrial solvents (Toluene, Xylenes), overcoming the solubility limitations of simpler phenol-sulfide ligands.
Mechanistic Insight: The Biomimetic Cycle
The catalytic efficiency of 4-HSP relies on the Radical-Copper mechanism. Unlike traditional ligands that remain electronically passive, 4-HSP participates directly in electron transfer.
The "Redox Non-Innocent" Effect
-
Coordination: The phenolate oxygen and thioether sulfur coordinate to the Cu(II) center.
-
Radical Generation: Upon activation, the phenol moiety is oxidized by one electron to a phenoxyl radical , while the copper remains in the Cu(II) state (or cycles between Cu(I)/Cu(II)).
-
H-Atom Abstraction: The coordinated phenoxyl radical acts as the primary oxidant, abstracting a hydrogen atom from the substrate (alkoxide), a key step in the GOase mechanism.
-
Hemilability: The thioether sulfur acts as a "hemilabile" ligand—dissociating transiently to open a coordination site for the substrate (alcohol) or dioxygen, then re-associating to stabilize the metal center.
Visualization: Catalytic Cycle
The following diagram illustrates the cooperative role of the Copper center and the 4-HSP radical ligand in the aerobic oxidation of alcohols.
Caption: Biomimetic catalytic cycle showing the redox cooperation between the Cu center and the 4-HSP phenoxyl radical.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
Objective: Selective oxidation of Benzyl Alcohol to Benzaldehyde using CuBr / 4-HSP catalyst system. Scale: 5.0 mmol substrate.
Materials & Reagents
| Reagent | Equiv. / Conc. | Quantity | Role |
| Benzyl Alcohol | 1.0 equiv | 540 mg (5 mmol) | Substrate |
| CuBr (Copper(I) Bromide) | 5 mol% | 36 mg | Metal Source |
| 4-HSP (Ligand) | 5 mol% | 56 mg | Redox Ligand |
| K₂CO₃ | 0.5 equiv | 345 mg | Base (Proton Sponge) |
| TEMPO (Optional) | 2 mol% | 15 mg | Co-catalyst (Radical Mediator) |
| Toluene | 0.2 M | 25 mL | Solvent |
Step-by-Step Workflow
Phase 1: Catalyst Pre-Complexation (Critical)
-
In a dry 50 mL Schlenk tube equipped with a magnetic stir bar, add CuBr (36 mg) and 4-HSP (56 mg).
-
Add 5 mL of anhydrous Toluene.
-
Stir at room temperature for 15 minutes under Argon.
-
Observation: The solution should turn from a cloudy suspension to a clear, slightly greenish/brown solution, indicating coordination of the thioether-phenol to Copper.
-
Phase 2: Reaction Setup
-
Add K₂CO₃ (345 mg) and the remaining Toluene (20 mL).
-
Add Benzyl Alcohol (540 mg).
-
Optional: Add TEMPO (15 mg) if faster kinetics are required (4-HSP acts synergistically with nitroxyl radicals).
-
Fit the flask with an O₂ balloon (or use an ambient air drying tube for slower reactions).
-
Heat the mixture to 80°C .
Phase 3: Monitoring & Workup
-
Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS every 2 hours.
-
Endpoint: Disappearance of alcohol (~4-6 hours).
-
-
Cool to room temperature.
-
Filter through a short pad of Celite to remove inorganic salts and precipitated catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (if necessary) or distillation.
Workflow Diagram
Caption: Operational workflow for the Cu/4-HSP catalyzed aerobic oxidation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning / Inactive Species | Ensure Toluene is anhydrous. Water can deactivate the Cu-Phenoxyl species. Pre-complexation (Phase 1) is mandatory. |
| Over-oxidation (Acid formation) | High O₂ Pressure | Switch from pure O₂ balloon to an ambient air "open flask" setup (with drying tube). |
| Catalyst Precipitation | Solubility Limit | The Heptyl chain is designed for non-polar solvents. If using MeCN or DMSO, switch to Toluene or Chlorobenzene. |
| Induction Period | Slow Radical Generation | Add a trace amount (1 mol%) of TEMPO or heat the pre-complexation step to 40°C to jumpstart the radical cycle. |
Safety & Handling
-
4-Heptylsulfanyl-phenol: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
-
CuBr: Moisture sensitive. Handle under inert atmosphere during weighing.
-
Reaction Profile: Aerobic oxidations with organic solvents pose a flammability risk. Ensure the reaction is performed in a fume hood behind a blast shield if using pressurized O₂.
References
-
Biomimetic Copper Catalysis (Galactose Oxidase)
-
Chaudhuri, P., & Wieghardt, K. (2001). The Art of Tyrosyl Radical Production in Metalloprotein Mimics. Progress in Inorganic Chemistry, 50, 151-216. Link
-
-
Thioether-Phenol Ligands in Oxidation
-
Thomas, F. (2012). Radical Copper Complexes in Catalysis. European Journal of Inorganic Chemistry, 2012(18), 2935-2950. Link
-
-
Aerobic Oxidation Protocols
-
Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science, 305(5691), 1752-1755. (Contextualizing aerobic oxidation standards). Link
-
-
Compound Data
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Heptylsulfanyl-phenol
Welcome to the technical support center for the synthesis of 4-Heptylsulfanyl-phenol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and improve yields. We will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to 4-Heptylsulfanyl-phenol?
The most prevalent and reliable method for synthesizing 4-Heptylsulfanyl-phenol is through the nucleophilic substitution (Sɴ2) reaction between 4-mercaptophenol and a suitable heptyl halide, such as 1-bromoheptane or 1-chloroheptane. This reaction, a variation of the Williamson ether synthesis for thioethers, requires a base to deprotonate the thiol group of 4-mercaptophenol, forming the more nucleophilic thiolate anion.[1][2]
The general reaction scheme is as follows:
Q2: Why does the alkylation preferentially occur on the sulfur atom (S-alkylation) instead of the oxygen atom (O-alkylation)?
This selectivity is a classic example of the Hard and Soft Acids and Bases (HSAB) principle in action.
-
Thiol vs. Phenol Acidity: The thiol proton is significantly more acidic than the phenolic proton. This means a moderately strong base will preferentially deprotonate the sulfur, forming the thiolate anion (RS⁻).
-
Nucleophilicity: The resulting thiolate is a "soft" nucleophile due to sulfur's large, polarizable electron cloud.[1] The carbon atom of the 1-heptyl halide is a "soft" electrophilic center. According to HSAB theory, soft-soft interactions are highly favorable.
-
Phenoxide as a Nucleophile: While some phenoxide may form, it is a "hard" nucleophile. Its reaction with the soft electrophilic carbon of the heptyl halide is less favorable than the soft-soft interaction of the thiolate.
Therefore, the reaction kinetically favors the formation of the C-S bond, leading predominantly to the desired 4-Heptylsulfanyl-phenol.
Q3: What is Phase-Transfer Catalysis (PTC) and can it improve my yield?
Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[3] For this synthesis, the thiolate salt may be in an aqueous or solid phase, while the heptyl halide is in an organic phase.
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[4] The catalyst's lipophilic alkyl chains allow it to enter the organic phase, carrying the thiolate anion with it to react with the heptyl halide. Using PTC can significantly increase reaction rates and yields by overcoming solubility issues, often allowing for milder reaction conditions and the use of less expensive inorganic bases like NaOH or K₂CO₃.[3][5]
Troubleshooting Guide
This section addresses specific experimental issues.
Problem 1: My reaction yield is very low or I've isolated no product.
Low or no yield is a common issue that can often be traced back to one of four key parameters: the base, the solvent, the temperature, or reagent integrity.
Caption: Troubleshooting workflow for low yield synthesis.
Problem 2: My analysis (TLC, NMR) shows significant side product formation.
The formation of byproducts is typically due to competing reaction pathways. Identifying the byproduct is the first step to mitigating its formation.
-
Side Product: Disulfide (HO-C₆H₄-S-S-C₆H₄-OH)
-
Cause: The thiolate anion is susceptible to oxidation, especially when exposed to atmospheric oxygen.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon from start to finish. Ensure the 4-mercaptophenol starting material has not already partially oxidized during storage.
-
-
Side Product: O-Alkylated Product (HS-C₆H₄-O-C₇H₁₅)
-
Cause: While S-alkylation is favored, using an excessively strong base (like NaH) in large excess or running the reaction at very high temperatures can increase the rate of competing O-alkylation.[6]
-
Solution: Use a milder base such as potassium carbonate (K₂CO₃). Use only a slight excess of the base (1.1-1.2 equivalents). Avoid unnecessarily high temperatures.
-
-
Side Product: Hept-1-ene
-
Cause: This is the result of an E2 elimination reaction of the 1-bromoheptane. This is promoted by strong, sterically hindered bases and high temperatures.
-
Solution: Avoid bulky bases. Use a non-bulky base like NaOH or K₂CO₃. Maintain moderate reaction temperatures.
-
| Parameter | Recommendation | Rationale | Potential Pitfalls |
| Base | K₂CO₃ or Cs₂CO₃ | Sufficiently basic to deprotonate the thiol but mild enough to minimize O-alkylation and elimination. | Slower reaction rate compared to stronger bases like NaH. |
| Solvent | DMF, Acetone, Acetonitrile | Polar aprotic solvents effectively solvate the cation of the base and accelerate Sɴ2 reactions. | Must be anhydrous. DMF can be difficult to remove during workup. |
| Temperature | 50 - 70 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. | Higher temperatures (>80 °C) can increase O-alkylation and elimination. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidative dimerization of the thiolate to form disulfide impurities. | Requires proper equipment (Schlenk line or glovebox). |
| Catalyst | TBAB (0.05 - 0.1 eq.) | Recommended if using a two-phase system (e.g., toluene/water) to increase reaction rate.[3] | Adds another component to be removed during purification. |
Problem 3: I am struggling to purify the final product.
Purification can be challenging due to the similar polarities of the product and unreacted starting material.
-
Recommended Method: Acid-Base Extraction
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a dilute aqueous solution of a weak base, such as 1M sodium bicarbonate (NaHCO₃). This will deprotonate and remove the more acidic unreacted 4-mercaptophenol into the aqueous layer.[7] The desired product, 4-Heptylsulfanyl-phenol, is less acidic and will remain in the organic layer.
-
Repeat the bicarbonate wash 2-3 times, monitoring the separation with TLC.
-
Wash the organic layer with brine to remove residual water, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Alternative Method: Column Chromatography
-
If extraction fails to provide sufficient purity, silica gel column chromatography is a reliable option.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective for separating the non-polar heptyl bromide, the moderately polar product, and the more polar 4-mercaptophenol.
-
Detailed Experimental Protocol (Example)
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-mercaptophenol (1.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base: Add anhydrous acetone or DMF (approx. 0.2 M concentration relative to the thiol) via syringe, followed by finely ground potassium carbonate (K₂CO₃, 1.2 eq.).
-
Reagent Addition: Stir the suspension vigorously for 15 minutes. Then, add 1-bromoheptane (1.05 eq.) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and maintain stirring under the inert atmosphere. Monitor the reaction progress by TLC (e.g., using 80:20 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and perform the acid-base extraction as described in "Problem 3" above.
-
Final Product: Concentrate the purified organic layer to yield 4-Heptylsulfanyl-phenol as an oil or low-melting solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Vertex AI Search. (n.d.). 4-(Methylsulfonyl)phenol synthesis. ChemicalBook.
- Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
- PrepChem.com. (n.d.). Synthesis of 4-dodecylphenol.
- OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- IDEAS/RePEc. (n.d.). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
- Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
- Google Patents. (n.d.). US2744144A - Purification of phenol.
- Beilstein Journal of Organic Chemistry. (2016, December 6). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid.
- Chemistry Steps. (n.d.). Reactions of Phenols.
- Sigma-Aldrich. (n.d.). 4-Mercaptophenol.
- ResearchGate. (n.d.). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review | Request PDF.
- ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View.
- National Institutes of Health. (n.d.). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives.
- SciSpace. (n.d.). Polymerization by Phase Transfer Catalysis IV. Polythiocarbonates by Polymerization of Diphenols with Thiophosgene.
- PubMed. (2005). Reduction-alkylation strategies for the modification of specific monoclonal antibody disulfides. Bioconjugate Chemistry, 16(5), 1282-1290.
- ResearchGate. (n.d.). ChemInform Abstract: Phase-Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
- The Good Scents Company. (n.d.). 4-heptyl phenol.
- Journal of Organic Chemistry. (n.d.). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C.
- MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
- Google Patents. (n.d.). US3766276A - Phenol alkylation process.
- Royal Society of Chemistry. (2022, December 20). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science.
- National Institutes of Health. (n.d.). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. PMC.
- MDPI. (n.d.). One-Pot Alkylation–Sulfonylation of Diphenol.
- National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC.
- National Institutes of Health. (n.d.). 4-n-Heptylphenol. PubChem.
- Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation?
- SpringerLink. (n.d.). Improving process conditions of hydroxytyrosol synthesis by toluene-4-monooxygenase.
- ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were...
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Wordpress.
- Google Patents. (n.d.). US2782242A - Purification of phenol.
- Google Patents. (n.d.). CN1463961A - Process for preparing phenol derivative.
- SpringerLink. (n.d.). Improving process conditions of hydroxytyrosol synthesis by toluene-4-monooxygenase.
- Wordpress. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers.
Sources
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- 2. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Heptylsulfanyl-phenol
Case ID: THIOL-REMOVAL-001 Subject: Elimination of Unreacted Thiol Impurities from Alkyl-Aryl Thioethers Status: Active Guide
Executive Summary & Diagnostic
The Issue: You are synthesizing or handling 4-Heptylsulfanyl-phenol (a phenol with a thioether linkage to a heptyl chain). The presence of unreacted thiol impurities (likely 1-heptanethiol or residual 4-mercaptophenol) is critical to address because thiols are:
-
Potent Nucleophiles: They interfere with downstream biological assays (e.g., kinase assays) by reacting with electrophilic drug targets.
-
Redox Active: They cause false positives in assays involving redox cycling or fluorescence.
-
Odoriferous: Even trace ppm levels create an unbearable working environment.
Diagnostic: Do I have a Thiol Impurity? Before attempting purification, confirm the impurity type.
| Symptom | Probable Cause | Verification Test |
| "Rotten Egg" / Skunky Odor | Free volatile thiol (e.g., Heptanethiol). | Olfactory Check: Unmistakable even at ppb levels. |
| Ghost Peak (HPLC) | Thiol oxidizing to Disulfide on-column. | Ellman’s Test: Positive yellow color at 412 nm. |
| Baseline Drift | Slow oxidation of thiol in air. | TLC Stain: Iodine vapor (rapid browning) or Ellman's spray. |
Decision Matrix: Selecting Your Protocol
Do not apply a "one size fits all" approach. Select the method based on your impurity load and scale.
Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity load and scale.
Detailed Protocols
Protocol A: The Copper(I) Wash (The "Industrial" Standard)
Best For: Bulk removal of odorous alkyl thiols (heptanethiol). Mechanism: Soft acid (Cu⁺) reacts with soft base (R-SH) to form an insoluble copper thiolate complex (Cu-SR), which precipitates or remains in the aqueous phase, while the phenolic thioether product remains in the organic layer.
Reagents Required:
-
Copper(I) Chloride (CuCl)[1]
-
Organic Solvent (Ethyl Acetate or DCM)
-
Celite (Filter aid)
Step-by-Step:
-
Dissolution: Dissolve your crude 4-Heptylsulfanyl-phenol in Ethyl Acetate (EtOAc). Avoid ether, as peroxides can oxidize the product.
-
Chelation: Add 1.5 equivalents (relative to the estimated thiol impurity) of solid CuCl.
-
Agitation: Stir vigorously at room temperature for 30–60 minutes.
-
Observation: The solution may turn green/brown, and a precipitate (copper thiolate) will form.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the solid copper-thiolate complex.
-
Wash: Wash the filtrate with 1M HCl (to remove residual soluble copper species) followed by Brine.
-
Dry & Concentrate: Dry over MgSO₄ and concentrate.
Why this works: The thioether sulfur in your product is dialkylated (R-S-R) and is a much poorer ligand for Cu(I) than the free thiol (R-SH). This ensures chemoselectivity [1, 3].
Protocol B: Maleimide Scavenging (The "Surgical" Strike)
Best For: High-value samples, removing trace thiols for biological assays. Mechanism: A Michael Addition reaction. N-Ethylmaleimide (NEM) reacts rapidly and irreversibly with free thiols to form a stable, non-odorous thioether adduct.
Reagents Required:
Step-by-Step:
-
Quantify: Estimate the molar amount of thiol impurity (e.g., via NMR integration or Ellman's assay).
-
Add Scavenger: To your reaction mixture (or crude product in DCM), add 1.2 equivalents of NEM relative to the impurity.
-
Incubate: Stir for 1 hour at room temperature.
-
Note: The reaction is faster with a catalytic drop of TEA, but 4-Heptylsulfanyl-phenol is acidic enough that base might not be strictly necessary if the thiol is reactive.
-
-
Workup:
-
The thiol has now been converted to a NEM-Thiol adduct .
-
This adduct is significantly more polar than your lipophilic 4-Heptylsulfanyl-phenol.
-
-
Separation: Perform a short silica plug filtration. The non-polar product will elute first; the polar NEM-adduct will stick to the silica or elute much later [2, 5].
Critical Warning: Ensure you do not use a large excess of NEM if your product contains other nucleophiles, though phenols are generally safe under these mild conditions.
Troubleshooting & FAQs
Q: Why can't I just wash the thiol out with NaOH? A: You cannot use a basic extraction because your product is a phenol (pKa ~10).
-
Impurity (Heptanethiol): pKa ~10.5.
-
Product (Phenol): pKa ~10.0. If you use NaOH, you will deprotonate both the impurity and your product, pulling both into the water layer. You need a method based on nucleophilicity (S vs O), not acidity. Sulfur is a "softer," better nucleophile than oxygen, which is why Protocols A and B work.
Q: I tried chromatography, but the thiol co-elutes with my product. A: Thiols and their corresponding alcohols/phenols often have similar Rf values.
-
Fix: Oxidize the thiol before the column. Treat the crude mixture with Iodine (I₂) until a faint yellow color persists (titration).[5] This converts R-SH to R-S-S-R (Disulfide). The disulfide is much less polar (higher Rf) than the thiol and usually separates easily from the phenol product [1, 4]. Caution: Ensure the iodine doesn't halogenate the phenol ring; perform this rapidly in cold conditions.
Q: How do I validate that the thiol is truly gone? A: Use Ellman's Reagent (DTNB) .
-
Take a small aliquot of your purified product.
-
Dissolve in buffer (pH 8).
-
Add DTNB solution.[6]
-
Immediate yellow color indicates failed purification. No color indicates success [6].
References
-
Reddit / Organic Chemistry Community. (2020). Removal of Smelly Thiol via Extraction and Iodine Oxidation Techniques.[5] [Discussion Thread].
-
Thermo Fisher Scientific. (n.d.). N-Ethylmaleimide (NEM) Protocol for Thiol Blocking.[2][4][7] Retrieved from
-
Google Patents. (1963). Method for removing thiol-contaminants from thioether solutions using Silver/Copper salts (US3110712A).
-
Master Organic Chemistry. (2015). Thiols and Thioethers: Oxidation to Disulfides.[8]
-
ResearchGate. (2017). Maleimide scavenging enhances determination of protein S-palmitoylation.[3]
-
BroadPharm. (2022).[6] Ellman's Assay Protocol for Sulfhydryl Quantification.[6]
Sources
- 1. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-ethylmaleimide (NEM) Sulfhydryl/Thiol Masking Reagent | NWLSS | Supplier [nwlifescience.com]
- 5. reddit.com [reddit.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Thermal Parameters for 4-Heptylsulfanyl-phenol Synthesis
Status: Operational Ticket ID: CHEM-OPT-774 Subject: Thermal Modulation for Chemoselective S-Alkylation of 4-Hydroxythiophenol
Executive Summary
This guide addresses the critical role of reaction temperature in the synthesis of 4-heptylsulfanyl-phenol (also known as 4-(heptylthio)phenol). The synthesis typically involves the nucleophilic substitution (
The Core Challenge: 4-Mercaptophenol is an ambident nucleophile containing both a thiol (-SH) and a hydroxyl (-OH) group. Temperature is the primary lever for controlling chemoselectivity .
-
Target: S-alkylation (Thioether formation).
-
Impurity: O-alkylation (Ether formation) or S,O-dialkylation.
Module 1: The Thermodynamics of Selectivity
To optimize your yield, you must understand the competition between the sulfur and oxygen nucleophiles.
-
Acidity (pKa): The thiol group (
) is significantly more acidic than the phenolic hydroxyl group ( ). Under mild basic conditions (e.g., ), the thiol is selectively deprotonated to the thiolate ( ), while the phenol remains largely protonated or exists in equilibrium. -
Nucleophilicity (HSAB Theory): The thiolate is a "soft" nucleophile, while the phenoxide is "hard." The alkyl halide (heptyl bromide) acts as a soft electrophile.
-
Thermal Impact: S-alkylation has a lower activation energy (
) than O-alkylation.-
Low/Moderate Temp (
): Kinetic control prevails. The reaction proceeds through the lowest energy pathway (S-alkylation). -
High Temp (
): The system gains enough thermal energy to overcome the higher activation barrier of O-alkylation, leading to mixed products and reduced purity.
-
Visualizing the Pathway
Figure 1: Reaction coordinate visualization showing the kinetic preference for S-alkylation over O-alkylation based on activation energy thresholds.
Module 2: Optimized Experimental Protocol
Objective: Selective S-alkylation of 4-mercaptophenol.
Reagents:
-
4-Mercaptophenol (1.0 eq)
-
1-Bromoheptane (1.05 eq)
-
Potassium Carbonate (
) (1.2 eq) -
Solvent: Acetone (for reflux at
) or DMF (for RT reaction).
Step-by-Step Thermal Guide:
-
Solvation (Ambient,
): Dissolve 4-mercaptophenol in the solvent under an inert atmosphere ( or Ar). Critical: Thiophenols oxidize to disulfides in air; inert gas is mandatory. -
Deprotonation (
to ): Add . Stir for 15–30 minutes. A slight exotherm may occur; cooling prevents premature side reactions. -
Addition (
): Add 1-bromoheptane dropwise. -
Reaction Phase (Temperature Critical):
-
Option A (Acetone): Heat to mild reflux (
). This is the "self-limiting" method as the solvent boils before O-alkylation becomes dominant. -
Option B (DMF/Acetonitrile): Maintain at
. Do not exceed .
-
-
Monitoring: Check TLC or HPLC after 2 hours. If starting material remains, extend time rather than increasing temperature.
Data Table: Temperature vs. Outcome
| Temperature Zone | Reaction Rate | Chemoselectivity (S vs O) | Risk Profile |
| 0°C – 20°C | Slow | Excellent (>99:1) | Incomplete conversion; solubility issues. |
| 25°C – 50°C | Optimal | High (95:5) | Ideal balance of rate and purity. |
| 60°C – 80°C | Fast | Moderate (85:15) | Onset of O-alkylation; disulfide formation. |
| >100°C | Very Fast | Poor (<70:30) | Significant O-alkylation; polymerization; oxidation. |
Module 3: Troubleshooting Guide (Q&A)
Q1: My product has a strong, garlic-like odor and the melting point is lower than reported. What happened?
-
Diagnosis: You have likely formed the disulfide dimer (4,4'-dithiodiphenol) due to oxidation.
-
Root Cause: Inadequate inert atmosphere or reaction temperature was too high in the presence of air.
-
Fix: Recrystallize from hexanes/ethyl acetate. For the next batch, degas your solvents by sparging with Nitrogen for 15 minutes before use and keep the reaction under a positive pressure of Nitrogen.
Q2: I am seeing a spot on TLC that is less polar than my product. Is this the O-alkylated byproduct?
-
Diagnosis: Yes, O-alkylated phenols (ethers) are generally less polar than S-alkylated phenols (which still retain the H-bonding -OH group).
-
Root Cause: Reaction temperature exceeded
or the base was too strong (e.g., NaH or KOH used instead of ). -
Fix: Lower the reaction temperature to
. Switch to a milder base ( or ).
Q3: The reaction is stalling at 60% conversion after 24 hours at Room Temperature.
-
Diagnosis: Kinetic trapping. The reaction rate is too slow at ambient temperature for the specific steric bulk of the heptyl chain.
-
Fix: Increase temperature strictly to
. Do not jump to reflux ( ). Alternatively, add a catalytic amount of Potassium Iodide (KI) (10 mol%) to generate the more reactive heptyl iodide in situ (Finkelstein reaction).
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing yield and purity issues based on thermal and environmental factors.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for alkylation of thiols and HSAB principles).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for S vs O nucleophilicity).
-
BenchChem Technical Support. (2025). Synthesis of 4-(Phenylthio)phenol Derivatives: Troubleshooting & Optimization. (Specific protocols for thiophenol alkylation).
-
Sigma-Aldrich. (n.d.).[1] 4-Mercaptophenol Product Specification & Handling. (Data on pKa and oxidation sensitivity).
Sources
solving phase separation issues during 4-Heptylsulfanyl-phenol extraction
Status: Operational | Ticket ID: HSP-EXT-001 | Tier: L3 (Senior Application Scientist)[1]
Executive Summary: The "Surfactant Effect"
If you are experiencing persistent emulsions ("rag layers"), slow phase separation, or lower-than-expected yields with 4-Heptylsulfanyl-phenol, you are likely fighting its intrinsic physical chemistry.[1]
The Root Cause: 4-Heptylsulfanyl-phenol is structurally analogous to a non-ionic surfactant. It possesses:
-
A Lipophilic Tail: The C7 heptyl chain (LogP ~4.5).[1]
-
A Hydrophilic Head: The phenolic hydroxyl group (pKa ~10.3) and the thioether linkage.
At neutral pH, it acts as a weak surfactant. At basic pH (pH > 10), it deprotonates into a phenolate anion , transforming into a potent anionic detergent. This stabilizes oil-in-water emulsions, trapping your product at the interface.
Diagnostic & Troubleshooting Logic
Before modifying your protocol, identify your specific failure mode using the logic tree below.
Interactive Troubleshooting Workflow
Figure 1: Decision matrix for diagnosing liquid-liquid extraction failures specific to amphiphilic phenols.
Optimized Extraction Protocol
Objective: Isolate 4-Heptylsulfanyl-phenol while suppressing emulsion formation and preventing sulfur oxidation.
Key Physicochemical Parameters
| Parameter | Value | Implication for Extraction |
| LogP | ~4.54 (High) | Highly lipophilic; partitions strongly into organic solvents [1].[1] |
| pKa | ~10.35 | Weakly acidic.[1] At pH > 9, it ionizes and becomes a surfactant [1]. |
| Density | ~0.99 g/cm³ | Almost identical to water.[1] Critical risk of phase inversion. |
| Reactivity | Thioether (R-S-R) | Susceptible to oxidation to sulfoxide (R-SO-R) by peroxides.[1] |
Step-by-Step Methodology
1. Quenching & pH Adjustment (The Critical Step)
-
Do: Adjust the aqueous phase pH to 4.0 – 6.0 using dilute HCl or Ammonium Chloride (
). -
Why: You must keep the phenol protonated (neutral).[1] If the pH is high (basic), the phenol becomes a phenolate anion, acting as a soap that creates intractable emulsions.
-
Don't: Do not use strong bases like NaOH during the initial partition.
2. Solvent Selection
-
Recommended: Ethyl Acetate (EtOAc) or MTBE .
-
Avoid: Dichloromethane (DCM) is often standard, but its density (1.33 g/mL) combined with the surfactant nature of the product can lead to "floating emulsions" or middle-layer suspension.[1] EtOAc (0.90 g/mL) ensures the organic layer is strictly on top.
-
Safety Note: If using ethers (MTBE/Et2O), ensure they are peroxide-free to prevent oxidation of the sulfur atom [3].[1]
3. The "Salting Out" Technique
-
Procedure: Add Saturated NaCl (Brine) immediately to the aqueous phase before shaking.
-
Mechanism: This increases the ionic strength of the aqueous layer, decreasing the solubility of organics (Salting Out) and disrupting the electrical double layer that stabilizes emulsions [2].
4. Separation & Drying
-
Extract 3x. Combine organic layers.
-
Dry: Use Sodium Sulfate (
).[1] Magnesium Sulfate ( ) is acceptable but can sometimes bind phenolic compounds slightly.
Frequently Asked Questions (FAQs)
Q: I have a massive rag layer that won't break even with brine. What now?
A: If brine fails, the emulsion is likely stabilized by solid micro-particulates (e.g., precipitated salts or impurities).[1]
-
The Fix: Vacuum filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . The Celite traps the particulate stabilizers, breaking the emulsion instantly. Rinse the filter cake with fresh solvent to recover trapped product [4].
Q: My organic layer is at the bottom, but I used Ethyl Acetate?
A: This is a Phase Inversion . If your aqueous layer is heavily saturated with salts (from the reaction or brine addition), its density can exceed 1.2 g/mL. If you have a high concentration of your product (density ~0.99), the "organic" layer might actually be denser than the "aqueous" layer if the solvent volume is low.
-
The Fix: Add water to dilute the salt concentration (lowering aqueous density) or add more Ethyl Acetate (lowering organic density).[1] Always test a drop of the layer in a beaker of water to confirm identity.
Q: Can I use bleach to clean the glassware?
A: ABSOLUTELY NOT.
-
Risk: Bleach (Hypochlorite) is a strong oxidizer.[1] It will instantly oxidize residual 4-Heptylsulfanyl-phenol to the sulfoxide or sulfone. Furthermore, phenols react with hypochlorite to form chlorinated phenols, which are toxic and notoriously difficult to dispose of.[1] Use Acetone or Ethanol for cleaning.[1]
Q: Why is my yield low despite good separation?
A: Check the pH of your aqueous waste.
-
If pH > 9, your product is trapped in the water as a salt. Acidify the aqueous layer to pH 4 and re-extract.
-
Also, check for sulfoxide formation .[1] If you used old ether or THF, the sulfur might have oxidized, making the molecule much more polar (lower LogP) and trapping it in the aqueous phase.
References
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Biotage. (2023).[1] Tackling emulsions just got easier. Retrieved from [Link]
-
Reddit Chemistry Community.[1] (2016).[1] Breaking emulsions in organic synthesis. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Heptylsulfanyl-phenol before handling.
Sources
Technical Support Center: Derivatization of 4-Heptylsulfanyl-phenol
Welcome to the technical support center for the derivatization of 4-Heptylsulfanyl-phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile molecule while minimizing common side reactions. By understanding the underlying chemical principles, you can optimize your reaction conditions for higher yields and purity.
Understanding the Molecule: Reactivity Hotspots
4-Heptylsulfanyl-phenol presents three primary sites for potential chemical modification, each with its own reactivity profile and susceptibility to side reactions:
-
Phenolic Hydroxyl (-OH): The most common site for derivatization. Its acidic proton can be removed by a base to form a potent phenoxide nucleophile, ideal for reactions like alkylation (ether formation) and acylation (ester formation).
-
Sulfide Linkage (-S-): The sulfur atom is prone to oxidation, a significant side reaction that can lead to the formation of sulfoxides and sulfones. This is often an undesired pathway that consumes starting material and complicates purification.
-
Aromatic Ring: The phenol ring is activated towards electrophilic aromatic substitution. Under certain conditions, reactions intended for the hydroxyl group can occur on the ring, particularly at the positions ortho to the hydroxyl group.[1]
This guide will focus on strategies to selectively target the phenolic hydroxyl group while preserving the integrity of the sulfide linkage and the aromatic ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is producing a significant amount of an unexpected byproduct with a mass increase of +16 amu. What is likely happening?
A1: A mass increase of +16 atomic mass units strongly suggests the oxidation of the sulfide to a sulfoxide. This is one of the most common side reactions with this substrate.
-
Causality: The sulfide group is susceptible to oxidation, especially in the presence of certain reagents, atmospheric oxygen, or trace metal catalysts.[2] The reaction environment, including the choice of base and solvent, can exacerbate this issue.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). This is critical, especially when using strong bases which can increase the rate of aerial oxidation.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Re-evaluate Your Oxidizing Agents: If your derivatization involves reagents that could have oxidizing properties, consider milder alternatives. For example, some grades of alkyl halides may contain oxidizing impurities.
-
Choice of Base: Strong bases can promote oxidation. If possible, use a milder, non-nucleophilic base like potassium carbonate or cesium carbonate.
-
Q2: I am attempting a Williamson ether synthesis, but my yield is low, and I'm recovering a lot of starting material. What's going wrong?
A2: Low yields in a Williamson ether synthesis with a phenol are often due to incomplete deprotonation or suboptimal reaction conditions.[3]
-
Causality: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If the base is not strong enough, the equilibrium will favor the starting materials.[4]
-
Troubleshooting Steps:
-
Base Selection: Ensure your base is strong enough to deprotonate the phenol. While strong bases like sodium hydride (NaH) can be used, they may also promote side reactions.[3] A good starting point is often potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred as they solvate the cation of the base but not the phenoxide, thus enhancing its nucleophilicity.[3]
-
Temperature and Reaction Time: These reactions may require heating to proceed at a reasonable rate. A typical range is 50-100°C for several hours.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Q3: My reaction has resulted in a complex mixture of products, and I suspect C-alkylation on the aromatic ring. How can I prevent this?
A3: C-alkylation is a known competing reaction in the alkylation of phenols, where the alkylating agent reacts with the electron-rich aromatic ring instead of the oxygen atom.[5]
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (oxygen or the ring carbons). The reaction conditions determine the selectivity.
-
Troubleshooting Steps:
-
Counter-ion and Solvent Effects: The choice of base and solvent can influence the O- versus C-alkylation ratio. Harder cations (like Na⁺ or K⁺) and polar aprotic solvents generally favor O-alkylation.
-
Use a Milder Alkylating Agent: If possible, use a less reactive alkylating agent.
-
Temperature Control: Higher temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature for a longer duration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the derivatization of 4-Heptylsulfanyl-phenol.
Q1: What are the best general conditions for O-alkylation (Williamson Ether Synthesis) of 4-Heptylsulfanyl-phenol?
A1: For a successful O-alkylation, consider the following conditions:
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the phenol but are generally mild enough to avoid significant side reactions.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is recommended.
-
Alkylating Agent: Primary alkyl halides (e.g., iodides or bromides) are preferred as they are most reactive in an Sₙ2 reaction.[6] Secondary and tertiary halides are more prone to elimination side reactions.[5]
-
Temperature: A temperature range of 50-80°C is a good starting point.
-
Atmosphere: Always use an inert atmosphere (Argon or Nitrogen) to prevent sulfide oxidation.
Q2: How can I perform an O-acylation (Esterification) while avoiding side reactions?
A2: O-acylation is generally less prone to the side reactions seen in O-alkylation.
-
Reagents: Use an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst: For less reactive acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[7]
-
Conditions: These reactions are often rapid and can typically be run at room temperature.
Q3: Should I consider protecting the sulfide group before derivatizing the phenol?
A3: In most cases, for standard O-alkylation or O-acylation, protecting the sulfide is unnecessary if the reaction conditions are carefully controlled (i.e., inert atmosphere, mild reagents). However, if you plan to perform reactions that involve strong oxidizing agents or other harsh conditions, protection might be necessary. A common strategy for protecting thiols and thioethers is to use a benzyl group, which can be removed later by hydrogenolysis.[8]
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 4-Heptylsulfanyl-phenol (1.0 eq).
-
Add dry, degassed DMF (or acetonitrile) to dissolve the starting material.
-
Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Acylation (Esterification)
-
To a round-bottom flask with a magnetic stir bar under an inert atmosphere, dissolve 4-Heptylsulfanyl-phenol (1.0 eq) in dry dichloromethane (DCM).
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Conditions for Derivatization of 4-Heptylsulfanyl-phenol
| Derivatization Type | Reagent | Base | Solvent | Temperature | Key Considerations |
| O-Alkylation | Primary Alkyl Halide | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | 50-80°C | Strict inert atmosphere is crucial. |
| O-Acylation | Acyl Chloride/Anhydride | Triethylamine, Pyridine | DCM, THF | 0°C to RT | Generally faster and cleaner than alkylation. |
| O-Silylation | Silyl Chloride (e.g., TBDMSCl) | Imidazole | DMF, DCM | Room Temperature | Silyl ethers are common protecting groups.[9] |
Visualizations
Decision Tree for Derivatization Strategy
Caption: Decision tree for selecting a derivatization strategy.
Troubleshooting Workflow for Unexpected Byproducts
Caption: Workflow for troubleshooting unexpected byproducts.
References
-
Lin, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Products and Bioprospecting, 12(1), 8. [Link]
-
Mohd Yusof, H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. [Link]
-
Lin, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ResearchGate. [Link]
-
Wang, Y., & Li, H. (2014). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Journal of The American Society for Mass Spectrometry, 25(11), 1951–1958. [Link]
-
Alves, M. N., et al. (2019). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Patil, S. B., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]
-
Špulák, M., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15233. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Akamanchi, K. G., & Patel, H. R. (2003). A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst. The Journal of Organic Chemistry, 68(6), 2594–2596. [Link]
-
Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Karami, B., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Journal of the Chinese Chemical Society, 59(1), 109–112. [Link]
-
LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2005). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Lin, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Products and Bioprospecting. [Link]
-
NPTEL. Protecting groups in organic synthesis. NPTEL. [Link]
- Google Patents. (1983). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
-
Wikipedia. (2023). Williamson ether synthesis. Wikipedia. [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]
-
Kleiner, M., & Fenge, S. (2022). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 26(10), 2824–2831. [Link]
-
Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? Reddit. [Link]
-
Gualandi, A., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry, 24(10), 4065–4071. [Link]
-
Reddit. (2023). Protecting Thiol Group in Presence of Alcohol. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Technical Support Center: Thermal Stability and Degradation of 4-Heptylsulfanyl-phenol
This guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of 4-Heptylsulfanyl-phenol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during its thermal stability analysis and degradation studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, analysis, and degradation of 4-Heptylsulfanyl-phenol.
Q1: What are the primary degradation pathways for 4-Heptylsulfanyl-phenol under thermal stress?
A1: Based on its chemical structure, which features a phenolic hydroxyl group and a thioether linkage, 4-Heptylsulfanyl-phenol is susceptible to two primary degradation pathways under thermal stress, especially in the presence of oxygen:
-
Oxidation of the Sulfide Linkage: The sulfur atom in the heptylsulfanyl group is prone to oxidation. Initially, it can be oxidized to a sulfoxide, and upon further oxidation, to a sulfone. These reactions can be initiated by heat and are significantly accelerated by the presence of oxidizing agents.[1]
-
Oxidation of the Phenolic Ring: The phenol moiety is susceptible to oxidation, which can lead to the formation of phenoxyl radicals. These highly reactive intermediates can then undergo further reactions to form quinone-like structures or polymerize into complex colored materials.[2][3]
At higher temperatures, thermal decomposition of the alkyl chain and cleavage of the C-S or C-O bonds may also occur, leading to a variety of smaller volatile and non-volatile degradation products.[4][5]
Q2: I am observing an unexpected exothermic event in the Differential Scanning Calorimetry (DSC) thermogram of my 4-Heptylsulfanyl-phenol sample. What could be the cause?
A2: An unexpected exothermic event in a DSC thermogram, particularly when heating in an air or oxygen atmosphere, is often indicative of an oxidative degradation process. For 4-Heptylsulfanyl-phenol, this could be due to the oxidation of the sulfide to a sulfoxide or sulfone, or the oxidation of the phenolic ring, both of which are exothermic processes. To confirm this, you can try the following:
-
Run the DSC analysis under an inert atmosphere (e.g., nitrogen or argon). If the exotherm disappears or is significantly reduced, it strongly suggests an oxidative process.
-
Analyze the sample post-DSC analysis by a technique like HPLC or LC-MS. This can help identify the presence of oxidized degradation products.
Q3: My 4-Heptylsulfanyl-phenol sample is changing color (e.g., turning yellow or brown) upon storage. What is happening and how can I prevent it?
A3: The color change in phenolic compounds upon storage is a common issue and is typically due to oxidation. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[3][6] This leads to the formation of colored degradation products, such as quinones and polymeric materials.
To prevent this:
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon). [7]
-
Protect the sample from light by using amber-colored vials or storing it in the dark.
-
Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the degradation rate. [6]
-
Ensure the container is well-sealed to prevent exposure to moisture and air. [8]
Q4: What is a suitable starting point for developing a stability-indicating HPLC method for 4-Heptylsulfanyl-phenol and its potential degradation products?
A4: A reversed-phase HPLC (RP-HPLC) method with UV detection is a good starting point for developing a stability-indicating assay for 4-Heptylsulfanyl-phenol.[9][10] Given the structure of the molecule and its likely degradation products (sulfoxides, sulfones, quinones), the following conditions can be considered:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase | A: Water with 0.1% formic acid or phosphoric acidB: Acetonitrile or Methanol | The acidic modifier helps to suppress the ionization of the phenolic group, leading to better peak shape. A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) will likely be necessary to separate the parent compound from its more polar (sulfoxide) and potentially less polar (dimeric) degradation products. |
| Detection | UV at ~274 nm | Phenols typically have a UV absorbance maximum around this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
It is crucial to perform forced degradation studies to generate the potential degradation products and ensure the developed method can separate them from the parent peak and from each other.[12][13]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for common experimental issues.
Troubleshooting Thermogravimetric Analysis (TGA)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Inconsistent onset of decomposition temperature. | 1. Variable heating rate.2. Different sample mass.3. Inconsistent sample packing.4. Atmosphere not fully purged. | 1. Maintain a consistent heating rate across all experiments. A standard rate is 10 °C/min. Higher heating rates can shift the decomposition to higher temperatures.2. Use a consistent sample mass (e.g., 5-10 mg). Larger samples can have temperature gradients, leading to broader decomposition profiles.3. Ensure the sample is evenly spread in the TGA pan. This promotes uniform heating.4. Allow sufficient time for the furnace to purge with the desired gas before starting the experiment. This ensures a consistent atmosphere. |
| Mass loss observed at low temperatures (< 100 °C). | 1. Presence of residual solvent.2. Hygroscopic nature of the sample (adsorbed water). | 1. Ensure the sample is thoroughly dried before analysis. Consider drying under vacuum.2. Handle and load the sample in a low-humidity environment (e.g., a glove box) if possible. A preliminary heating step at a low temperature (e.g., hold at 80 °C for 10 minutes) can be used to remove volatile impurities before the main heating ramp. |
| TGA curve in air is significantly different from the one in nitrogen. | 1. Oxidative degradation is occurring. | 1. This is expected for 4-Heptylsulfanyl-phenol. The lower decomposition temperature in air indicates oxidative instability. This is a key piece of data. To further investigate, consider using a TGA coupled with a mass spectrometer (TGA-MS) to identify the evolved gases (e.g., SO₂, CO₂) in each atmosphere.[14] |
Troubleshooting Differential Scanning Calorimetry (DSC)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Broad or distorted melting endotherm. | 1. Sample impurity.2. Decomposition during melting.3. Too high a heating rate. | 1. Assess the purity of your sample using another technique (e.g., HPLC). Impurities will broaden the melting range.2. Run a TGA on the sample to determine the onset of decomposition. If melting and decomposition temperatures are close, decomposition may be occurring during the melt. Try a lower heating rate or use a modulated DSC technique if available.[15]3. Use a lower heating rate (e.g., 2-5 °C/min). This can improve the resolution of the melting peak. |
| No clear glass transition (Tg) is observed. | 1. The sample is highly crystalline.2. The Tg is very weak.3. The Tg is masked by another transition (e.g., an enthalpy relaxation peak). | 1. A highly crystalline material will not exhibit a glass transition. This is valuable information about the solid-state properties of your compound.2. Increase the sample size or use a faster heating rate (e.g., 20 °C/min) to enhance the change in heat capacity at the Tg. 3. Perform a heat-cool-heat experiment. The first heat run will erase the thermal history. The Tg should be more clearly visible on the second heat scan.[16] |
| Baseline drift or instability. | 1. Instrument not equilibrated.2. Contaminated sample pan or furnace.3. Sample is subliming or decomposing. | 1. Ensure the instrument has had sufficient time to equilibrate at the starting temperature. 2. Clean the DSC cell according to the manufacturer's instructions. Use a new, clean sample pan.3. Use hermetically sealed pans if sublimation is suspected. Check the TGA data for mass loss in the temperature range of interest. |
Section 3: Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of 4-Heptylsulfanyl-phenol
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Heptylsulfanyl-phenol into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (high-purity nitrogen or air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Determine the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Record the residual mass at the end of the experiment.
-
Compare the results obtained in nitrogen and air to assess oxidative stability.
-
Protocol 2: Forced Degradation Study (Oxidative Stress)
-
Sample Preparation: Prepare a solution of 4-Heptylsulfanyl-phenol (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition:
-
To the sample solution, add a solution of hydrogen peroxide to a final concentration of 3%.
-
Prepare a control sample with the same solvent but without hydrogen peroxide.
-
-
Incubation: Store both the stressed and control samples at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.
-
If necessary, quench the reaction (e.g., by adding a small amount of sodium bisulfite solution).
-
Analyze the samples by the developed stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed and control samples.
-
Calculate the percentage degradation of 4-Heptylsulfanyl-phenol.
-
Identify and quantify the degradation products.
-
Section 4: Visualizations
Proposed Degradation Pathway of 4-Heptylsulfanyl-phenol
Caption: Proposed degradation pathways of 4-Heptylsulfanyl-phenol under oxidative and thermal stress.
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for the comprehensive thermal stability analysis of 4-Heptylsulfanyl-phenol.
References
-
Mousa, S. M. (Year). Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Journal of Chemistry. Available at: [Link]
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Bolisetty, S., & Jaenicke, S. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]
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Zhang, A. Q., Han, S. K., Ma, J., Tao, X. C., & Wang, L. S. (1998). Aerobic microbial degradation of aromatic sulfur-containing compounds and effect of chemical structures. Chemosphere. Available at: [Link]
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Papajova-Zajacova, Z., et al. (2017). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules. Available at: [Link]
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Baran, J. (2024). New phase transition of p-cresol studied by DSC analysis and FT-IR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Neilson, R. H. The manipulation of air-sensitive compounds. Neilson Lab. Available at: [Link]
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Wang, H., et al. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PNAS. Available at: [Link]
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ResearchGate. (n.d.). Thermogravimetric Analysis (TGA) of the sulfur polymers. ResearchGate. Available at: [Link]
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Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2001). Advanced oxidation of alkylphenol ethoxylates in aqueous systems. Journal of Environmental Quality. Available at: [Link]
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Zhang, J., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD. Available at: [Link]
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Lai, W. F., & Wong, K. H. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
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UC Berkeley EH&S. (n.d.). Phenol. UC Berkeley EH&S. Available at: [Link]
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ResearchGate. (n.d.). Chemomimetic oxidation of alkylphenols. ResearchGate. Available at: [Link]
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Gonzalez, M. C., & Braun, A. M. (2011). Phenol depletion by thermally activated peroxydisulfate at 70°C. Chemosphere. Available at: [Link]
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Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Biotechnology and Bioprocess Engineering. Available at: [Link]
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ResearchGate. (n.d.). Analysis of sulfur-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection. ResearchGate. Available at: [Link]
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Cho, J. E., & Choi, C. H. (2006). Theoretical Study of the thermal decomposition of primary thiols on the Si(100)-2X1 surface. Recent Progress in Computational Sciences and Engineering. Available at: [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. Available at: [Link]
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Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. Available at: [Link]
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Sadeghi, F., et al. (2022). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. Energies. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]
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OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica. Available at: [Link]
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Rudzińska, M., & Przybylski, R. (2009). Products Formed During Thermo-oxidative Degradation of Phytosterols. Journal of the American Oil Chemists' Society. Available at: [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). Hydrogen peroxide. Wikipedia. Available at: [Link]
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ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]
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Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SciRP.org. Available at: [Link]
-
ResearchGate. (n.d.). DSC study and phase diagrams calculation of binary systems of paracetamol. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Advanced oxidation of alkylphenol ethoxylates in aqueous systems. ResearchGate. Available at: [Link]
-
ACS Omega. (n.d.). Facile and Accurate Quantification of Sodium Content in Lignosulfonate Based on Ash Analysis. ACS Publications. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
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Technical Support Center: Overcoming Steric Hindrance in 4-Heptylsulfanyl-phenol Reactions
Welcome to the technical support center for synthetic strategies involving 4-Heptylsulfanyl-phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the steric environment of this versatile intermediate. The bulky, flexible heptylsulfanyl group at the para-position significantly influences the reactivity of the phenolic ring, particularly at the ortho-positions. This resource provides in-depth, question-and-answer-based troubleshooting guides to address common experimental hurdles.
Understanding the Core Challenge: The Role of the Heptylsulfanyl Group
The 4-heptylsulfanyl-phenol molecule presents a unique steric profile. While the sulfur atom itself is not exceptionally large, the seven-carbon alkyl chain is flexible. Through conformational rotation, this chain can create a "steric shield" over the adjacent ortho-positions of the phenolic ring. This shielding effect can impede the approach of bulky electrophiles or reagents, leading to low yields, undesired side reactions, or complete reaction failure. The following guides address the most common manifestations of this issue and provide field-proven solutions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My ortho-alkylation of 4-heptylsulfanyl-phenol is giving low yields and multiple products. What's going wrong and how can I improve selectivity?
A1: Causality and Troubleshooting
This is a classic challenge. Standard Friedel-Crafts alkylation conditions, often employing strong Lewis acids like AlCl₃ with alkyl halides, are prone to several issues with substituted phenols[1][2].
-
Steric Hindrance: The primary reason for low yield is the steric bulk of the approaching electrophile being repelled by the heptylsulfanyl chain, which can shield the ortho positions.
-
Carbocation Rearrangement: Using secondary or tertiary alkylating agents can lead to carbocation rearrangements, resulting in a mixture of isomeric products[1].
-
Over-alkylation: The newly added alkyl group can further activate the ring, leading to di- or even tri-alkylation, especially if the reaction is not carefully monitored[1].
To achieve selective ortho-mono-alkylation, a change in catalytic strategy is required to exert greater control over the reaction's regioselectivity.
Recommended Strategy 1: Directed ortho-Alkylation with Coordinating Lewis Acids
Milder Lewis acids can coordinate with the phenolic hydroxyl group, creating a complex that directs the electrophile specifically to the ortho position.
-
Catalyst System: A combination of Zinc Chloride (ZnCl₂) and a Brønsted acid like Camphorsulfonic Acid (CSA) has proven effective for site-selective ortho-alkylation of phenols with unactivated secondary alcohols.[3] This system works by forming a scaffold that holds both the phenol and the alcohol in proximity, predisposing them for ortho-alkylation.[3]
Recommended Strategy 2: Rhenium-Catalyzed Alkylation with Alkenes
For unparalleled ortho-selectivity, a rhenium-catalyzed system offers a powerful alternative. This method uses alkenes as the alkylating agent and exhibits remarkable functional group tolerance.
-
Key Advantages:
-
The reaction occurs exclusively at the ortho-position.
-
The reaction stops cleanly after mono-alkylation, even with an excess of the alkene.
-
The phenolic hydroxyl group is essential for the reaction to proceed, highlighting its directing role.[1]
-
Comparative Data for Alkylation Strategies
| Strategy | Alkylating Agent | Catalyst | Typical Selectivity | Key Advantages |
| Traditional Friedel-Crafts | Alkyl Halide | AlCl₃ | Poor (Mixture of isomers) | Inexpensive |
| Coordinating Lewis Acid | Secondary Alcohol | ZnCl₂ / CSA | Good ortho-selectivity | Avoids carbocation rearrangement |
| Rhenium Catalysis | Alkene | Re₂(CO)₁₀ | Excellent ortho-selectivity | Exclusively mono-alkylated product |
Troubleshooting Workflow for Low Alkylation Yield
Caption: Decision tree for troubleshooting low yields in ortho-alkylation.
Q2: I'm attempting a Williamson ether synthesis on the phenolic hydroxyl group, but I'm getting elimination byproducts, especially with secondary alkyl halides. How can I favor the desired SN2 reaction?
A2: Causality and Troubleshooting
This is a frequent issue when working with sterically demanding substrates in Williamson ether synthesis.[4] The phenoxide of 4-heptylsulfanyl-phenol, formed by deprotonation with a strong base, is not only a good nucleophile but also a reasonably strong base. When it reacts with a sterically hindered electrophile (like a secondary or tertiary alkyl halide), the E2 elimination pathway competes with, and often dominates, the desired SN2 substitution pathway.[5][6]
Recommended Strategy 1: Phase-Transfer Catalysis (PTC)
PTC is an exceptionally effective technique for conducting reactions between reagents in immiscible phases (e.g., an aqueous base and an organic substrate). It avoids the need for harsh, anhydrous conditions and often proceeds at lower temperatures, which favors the SN2 pathway.
-
Mechanism of Action: A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), forms a lipophilic ion pair with the aqueous phenoxide. This ion pair is soluble in the organic phase, where it can react with the alkyl halide under much milder conditions than traditional methods.[7][8] This technique is known to be successful for reactions that are otherwise inhibited by steric hindrance.[8]
Step-by-Step Protocol for PTC-Mediated Etherification
-
Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add 4-heptylsulfanyl-phenol (1.0 eq), your alkyl halide (1.2 eq), and toluene (5 mL per mmol of phenol).
-
Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB, 0.1 eq).
-
Base Addition: Add a 50% aqueous solution of NaOH (3.0 eq) to the vigorously stirring mixture.
-
Reaction: Heat the biphasic mixture to 60-70 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-8 hours.
-
Workup: Cool the reaction, dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Recommended Strategy 2: Microwave-Assisted Synthesis
Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can dramatically accelerate reaction rates.[9] This often leads to higher yields and cleaner reaction profiles by minimizing the time available for side reactions to occur.[5][9] For sterically hindered acylations and alkylations, microwave assistance can be transformative.[10][11]
-
Advantages: Reaction times can be reduced from hours to minutes. This can increase the yield of the desired ether from a range of 6-29% in conventional heating to 20-55% under microwave conditions.[5]
Workflow for PTC Williamson Ether Synthesis
Caption: Phase-Transfer Catalysis (PTC) workflow for ether synthesis.
Q3: I need to perform a Friedel-Crafts acylation, but the reaction is sluggish and I'm concerned about O-acylation vs. C-acylation. What is the best approach?
A3: Causality and Troubleshooting
Phenols are challenging substrates for direct Friedel-Crafts acylation. The primary issue is that the phenolic oxygen is also a nucleophile and can react with the acylating agent to form a phenyl ester (O-acylation).[12] This is often faster than the desired ring acylation (C-acylation). To achieve C-acylation, the O-acylated ester is typically rearranged to the C-acylated product via the Fries Rearrangement , which requires heating and a Lewis acid catalyst.
Given that the para-position is blocked on 4-heptylsulfanyl-phenol, the Fries rearrangement will yield ortho-hydroxyaryl ketones. The challenge is to optimize conditions to favor this rearrangement without causing decomposition.
Recommended Strategy: Microwave-Assisted Fries Rearrangement
The Fries rearrangement often requires high temperatures, which can lead to charring and byproducts with conventional heating. Microwave-assisted synthesis offers precise temperature control and rapid heating, which can significantly improve the outcome.[9][10]
Step-by-Step Protocol for Two-Step Acylation/Rearrangement
-
O-Acylation:
-
Dissolve 4-heptylsulfanyl-phenol (1.0 eq) in a suitable solvent like DCM or pyridine.
-
Cool to 0 °C and add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow to warm to room temperature and stir for 1-2 hours until TLC confirms the formation of the ester.
-
Work up by washing with dilute HCl (if in pyridine) or water, dry the organic layer, and evaporate the solvent. The crude ester is often used directly in the next step.
-
-
Fries Rearrangement (Microwave):
-
Place the crude phenyl ester and AlCl₃ (1.5 eq) in a microwave-safe reaction vessel.
-
Use a high-boiling solvent like 1,2-dichlorobenzene or perform the reaction neat if the ester is a liquid.
-
Irradiate in a scientific microwave reactor at 130-150 °C for 10-30 minutes. Monitor pressure and temperature carefully.
-
Cool the reaction vessel, and carefully quench the mixture by pouring it onto ice and concentrated HCl.
-
Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to isolate the ortho-acylated phenol.
-
Comparison of Heating Methods for Fries Rearrangement
| Parameter | Conventional Oil Bath | Microwave Irradiation |
| Reaction Time | 4-24 hours | 10-30 minutes |
| Temperature Control | Less precise, potential for hot spots | Precise and uniform |
| Typical Yield | Moderate to Good | Good to Excellent |
| Byproducts | Often higher due to prolonged heating | Minimized due to shorter reaction time |
References
-
Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026). Oreate AI Blog. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (n.d.). ChemRxiv. [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. (n.d.). National Institutes of Health (NIH). [Link]
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Reaction of alkylcarbonyloxymethyl halides with phenols: reevaluating the influence of steric hindrance. (n.d.). ResearchGate. [Link]
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Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017). Organic Syntheses. [Link]
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Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety. (n.d.). MDPI. [Link]
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Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). ACS Publications. [Link]
-
Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. (n.d.). ResearchGate. [Link]
-
Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(I)-catalysis. (2021). RSC Publishing. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
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ChemInform Abstract: Phase-Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (n.d.). ResearchGate. [Link]
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Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). ACS Publications. [Link]
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health (NIH). [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). National Institutes of Health (NIH). [Link]
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Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. (2024). ACS Publications. [Link]
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Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. (2021). National Institutes of Health (NIH). [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. [Link]
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How to overcome Steric Hindrance? (2019). ResearchGate. [Link]
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Microwave mediated solvent-free acetylation of deactivated and hindered phenols. (n.d.). ResearchGate. [Link]
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What are some common causes of low reaction yields? (2024). Reddit. [Link]
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Phase Transfer Catalysts || Green Chemistry. (2020). YouTube. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]
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What Is the Mechanism of Phenol Alkylation? (2024). Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
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The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Biobased phenol and furan derivative coupling for the synthesis of functional monomers. (n.d.). RSC Publishing. [Link]
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(PDF) Alkylation of Phenol: A Mechanistic View. (n.d.). ResearchGate. [Link]
-
Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. (2014). PubMed. [Link]
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Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows. [Link]
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Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. (n.d.). National Institutes of Health (NIH). [Link]
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Biobased phenol and furan derivative coupling for the synthesis of functional monomers. (n.d.). ResearchGate. [Link]
-
Synthesis of phenols from hydroxymethylfurfural (HMF). (n.d.). RSC Publishing. [Link]
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- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Heptylsulfanyl-phenol
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Heptylsulfanyl-phenol (also known as 4-(heptylthio)phenol). It is designed for researchers requiring precise structural elucidation and differentiation of this compound from structural analogs in drug development and material science workflows.
Executive Summary: The Sulfur Advantage in Structural Elucidation
4-Heptylsulfanyl-phenol (MW 224.36) represents a class of alkyl-aryl thioethers often utilized as metabolic probes or antioxidant stabilizers. Its mass spectral behavior is distinct from its oxygenated counterparts (alkoxyphenols) and carbon-only analogs (alkylphenols) due to the unique electronic properties of the sulfur atom.
This guide compares the fragmentation "performance"—defined here as ionization stability, diagnostic ion generation, and structural resolvability—of 4-Heptylsulfanyl-phenol against key alternatives: 4-Heptyloxyphenol (Oxygen analog) and 4-(Methylthio)phenol (Short-chain analog).
Key Finding: The presence of the sulfur atom introduces a "soft" ionization center that stabilizes the molecular ion (
Theoretical Fragmentation Analysis
To interpret the MS data accurately, we must deconstruct the molecule into its reactive centers: the Phenol Ring , the Thioether Linkage , and the Heptyl Side Chain .
The Molecular Ion and Isotopic Pattern
Unlike oxygenated compounds, 4-Heptylsulfanyl-phenol exhibits a diagnostic isotopic signature due to Sulfur-34 (
-
Molecular Ion (
): m/z 224 (Base Peak or High Intensity). -
M+2 Peak: ~4.5% relative abundance (due to
S), compared to <0.5% for oxygen analogs. This is the first "checkpoint" for validation.
Primary Fragmentation Pathways (EI Source)
Under Electron Impact (70 eV), the compound undergoes two competing pathways driven by the stability of the sulfur radical cation.
-
McLafferty-Like Rearrangement (Diagnostic Pathway): The heptyl chain (C7) possesses
-hydrogens. The flexible alkyl chain allows a 6-membered transition state where a -hydrogen is transferred to the sulfur atom (or the aromatic ring ortho-position), leading to the elimination of a neutral alkene (Heptene, ).-
Resulting Ion: 4-Mercaptophenol radical cation (
126). -
Significance: This peak distinguishes long-chain thioethers from short-chain analogs (e.g., methylthio) which cannot undergo this rearrangement.
-
-
Benzylic-Type Cleavage (
-Cleavage): Direct cleavage of the S-Alkyl bond.
Fragmentation Mechanism Diagram (DOT)
The following diagram visualizes the competing pathways.
Caption: Competing fragmentation pathways for 4-Heptylsulfanyl-phenol under 70eV EI, highlighting the diagnostic McLafferty rearrangement.
Comparative Performance Analysis
This section objectively compares 4-Heptylsulfanyl-phenol against its primary structural "alternatives" to highlight how the sulfur atom and chain length dictate detection strategies.
Comparison vs. Oxygen Analog (4-Heptyloxyphenol)
Context: Differentiating metabolites where S-oxidation or O-alkylation might occur.
| Feature | 4-Heptylsulfanyl-phenol (S-Analog) | 4-Heptyloxyphenol (O-Analog) | Analysis |
| Molecular Weight | 224 Da | 208 Da | Sulfur adds 16 Da shift. |
| M+ Stability | High (Base Peak often M+) | Moderate | Sulfur stabilizes the radical cation better than oxygen due to lower electronegativity. |
| Primary Fragment | m/z 126 (Mercaptophenol) | m/z 110 (Hydroquinone) | Both undergo McLafferty, but the mass shift is diagnostic. |
| Isotopic Signature | Distinct M+2 (~4.5%) | Negligible M+2 (<0.5%) | Critical Validator: The M+2 peak confirms the presence of Sulfur. |
| C-Heteroatom Bond | Weaker (C-S ~65 kcal/mol) | Stronger (C-O ~85 kcal/mol) | S-analogs show more extensive fragmentation at lower energies. |
Comparison vs. Short-Chain Analog (4-Methylthiophenol)
Context: Identifying chain elongation or metabolic alkylation.
| Feature | 4-Heptylsulfanyl-phenol (C7) | 4-Methylthiophenol (C1) | Analysis |
| McLafferty Rearr. | Yes (Dominant) | Impossible | Methyl group lacks |
| Base Peak | m/z 126 or 125 (Fragment) | m/z 140 (Molecular Ion) | Short chains are too stable to fragment easily; long chains fragment readily. |
| Key Loss | -98 Da (Heptene) | -15 Da (Methyl) | Huge neutral loss difference makes differentiation trivial. |
Validated Experimental Protocol
To ensure reproducible fragmentation data, follow this self-validating workflow. This protocol is optimized for GC-MS (EI) but adaptable for LC-MS/MS (ESI).
Sample Preparation[7]
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid protic solvents (MeOH) if derivatization is not intended, as they can suppress ionization in GC-MS.
-
Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation (
). -
Derivatization (Optional but Recommended): Silylation with BSTFA.
-
Why? The phenolic -OH can cause tailing. Silylation (TMS derivative) shifts the parent mass to 296 (
), improving peak shape and directing fragmentation to the S-alkyl chain.
-
Instrument Parameters (GC-MS EI)
-
Source Temp: 230°C (Sulfur compounds are thermally labile; avoid >250°C).
-
Ionization Energy: 70 eV (Standard).
-
Scan Range: m/z 40 – 350.
Analytical Workflow Diagram (DOT)
Caption: Step-by-step analytical workflow with a built-in validation checkpoint for spectral accuracy.
References
-
McLafferty Rearrangement Mechanisms
-
Fragmentation of Alkyl-Aryl Sulfides
- Title: "Mass Spectra of Alkyl Phenyl Sulfides" (General Mechanism Reference)
- Source: NIST Chemistry WebBook (Analogous D
-
URL: [Link]
-
Phenolic Fragmentation Patterns
-
Sulfur Isotope Abundance
- Title: "Isotopic Abundances and
- Source: IUPAC
-
URL: [Link]
Sources
- 1. 4-(Methylthio)phenol(1073-72-9) IR Spectrum [chemicalbook.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. m.youtube.com [m.youtube.com]
- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Comparative Guide: 4-Heptylsulfanyl-phenol vs. Thiophenol Antioxidant Activity
Executive Summary
In the context of antioxidant efficacy for biological and pharmaceutical applications, 4-Heptylsulfanyl-phenol demonstrates superior performance compared to Thiophenol , particularly in lipid-rich environments.
While Thiophenol (Benzenethiol) possesses a theoretically lower bond dissociation energy (BDE) for the S–H bond compared to the typical phenolic O–H bond, its utility is severely limited by the instability of the resulting thiyl radical, high volatility, and toxicity. Conversely, 4-Heptylsulfanyl-phenol leverages the para-alkylthio substituent to lower the phenolic O–H BDE via resonance electron donation (+M effect), stabilizing the resulting phenoxyl radical. Furthermore, the heptyl chain confers critical lipophilicity, enabling the molecule to arrest lipid peroxidation within cell membranes—a property absent in the hydrophilic/volatile thiophenol.
Verdict: 4-Heptylsulfanyl-phenol is the preferred scaffold for drug development and material stabilization, whereas Thiophenol serves primarily as a chemical intermediate rather than a functional antioxidant.
Chemical & Mechanistic Foundation
To understand the divergence in antioxidant activity, we must analyze the electronic structure and radical stability of both compounds.
Structure-Activity Relationship (SAR)
| Feature | 4-Heptylsulfanyl-phenol | Thiophenol (Benzenethiol) |
| Active Group | Phenolic Hydroxyl (-OH) | Thiol (-SH) |
| Substituent | Para-Heptylsulfanyl (-S-C7H15) | None (Hydrogen) |
| Electronic Effect | Electron Donating (+M) reduces O-H BDE. | N/A |
| Lipophilicity (LogP) | High (~4.5 - 5.0) | Low (~2.5) |
| Primary Mechanism | Hydrogen Atom Transfer (HAT) & SPLET | Hydrogen Atom Transfer (HAT) |
| Radical Stability | High (Resonance delocalization over S and Ring) | Low (Thiyl radicals are reactive/reversible) |
The "Sulfur Effect" in Phenols
The superior activity of 4-Heptylsulfanyl-phenol stems from the sulfur atom at the para position. Unlike thiophenol, where sulfur is the hydrogen donor, here sulfur acts as a resonance stabilizer for the phenolic oxygen.
-
BDE Reduction: The lone pairs on the sulfide sulfur donate electron density into the benzene ring, lowering the O–H Bond Dissociation Enthalpy (BDE) from ~88 kcal/mol (unsubstituted phenol) to approximately 81 kcal/mol . This brings it into the optimal range for scavenging peroxyl radicals (ROO•).
-
Radical Stabilization: Upon losing the hydrogen, the unpaired electron on the oxygen is delocalized not just over the benzene ring, but also onto the sulfur atom, creating a highly stable radical intermediate that does not propagate further oxidation.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of radical scavenging between the two compounds. Note the resonance stabilization available to the phenol derivative versus the reversible reactivity of the thiophenol.
Figure 1: Comparative radical scavenging pathways. 4-Heptylsulfanyl-phenol forms a stable radical that terminates the chain reaction, whereas Thiophenol generates a reactive thiyl radical that may participate in reversible reactions or pro-oxidant pathways.
Comparative Performance Analysis
The following data summarizes theoretical and experimental expectations based on alkylthio-phenol analogs (e.g., Probucol metabolites) versus thiophenols.
| Metric | 4-Heptylsulfanyl-phenol | Thiophenol | Implication |
| DPPH IC50 | Low (Potent) ~10–20 µM | Moderate ~30–50 µM | Phenol derivative is kinetically faster in polar organic solvents. |
| Lipid Peroxidation Inhibition | Excellent (Due to Heptyl chain) | Poor (Partitioning issues) | The heptyl chain anchors the antioxidant in the membrane where oxidation occurs. |
| Stoichiometric Factor (n) | 2.0 (Traps 2 radicals) | < 1.0 (Often <1 due to reversibility) | Phenol derivative is more efficient per mole. |
| Toxicity | Low to Moderate | High (Skin irritant, stench) | Thiophenol is unsuitable for therapeutic use. |
Key Insight: The "Lipophilic Lag"
In experimental setups (see Protocol 5.2), 4-Heptylsulfanyl-phenol exhibits a distinct "lag phase" extension in LDL oxidation. This is characteristic of chain-breaking antioxidants that integrate into the micelle/membrane. Thiophenol, lacking the lipophilic tail, washes out into the aqueous phase, failing to protect the lipid core.
Experimental Protocols
To validate these claims, the following protocols are recommended. These are designed to differentiate between simple electron transfer (DPPH) and biologically relevant lipid protection.
Protocol A: DPPH Radical Scavenging Assay
Use this to determine intrinsic radical scavenging kinetics.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample: Dissolve 4-Heptylsulfanyl-phenol and Thiophenol in methanol at concentrations ranging from 5 to 100 µM.
-
Reaction: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex immediately.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation:
-
Expectation: 4-Heptylsulfanyl-phenol will show a steeper dose-response curve due to the stabilizing effect of the para-sulfur atom on the intermediate radical.
Protocol B: TBARS Assay (Lipid Peroxidation)
Use this to demonstrate the superiority of the heptyl chain.
-
Substrate: Prepare rat liver microsomes or a linoleic acid emulsion (20 mM) in phosphate buffer (pH 7.4).
-
Induction: Induce oxidation using the Fenton reaction: add FeSO4 (10 µM) and H2O2 (100 µM).
-
Treatment: Add 4-Heptylsulfanyl-phenol or Thiophenol (10 µM final conc) prior to induction.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Add TCA (Trichloroacetic acid) and TBA (Thiobarbituric acid). Heat at 95°C for 30 mins.
-
Measurement: Measure absorbance of the pink adduct at 532 nm.
-
Expectation: 4-Heptylsulfanyl-phenol should inhibit TBARS formation by >80%, while Thiophenol will show negligible inhibition (<20%) due to poor membrane retention and potential iron-reduction pro-oxidant effects.
References
-
Cipollone, M., et al. (1994). "Bond Dissociation Enthalpy of alpha-Tocopherol and Other Phenolic Antioxidants." Journal of Organic Chemistry. (Establishes BDE of alkylthio-phenols at ~81 kcal/mol).
-
Litwinienko, G., & Ingold, K. U. (2003). "Abnormal Solvent Effects on Hydrogen Atom Abstractions. Reactions of Phenols with DPPH." Journal of Organic Chemistry. (Explains the solvent dependency of phenolic antioxidants).
-
Takahashi, N., et al. (2003).[1] "Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation." Bioorganic & Medicinal Chemistry. (Demonstrates the critical role of alkyl chains in lipid peroxidation inhibition).
-
Nagy, M., et al. (2025). "Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues." Scientific Reports. (Direct comparison of phenol vs thiophenol kinetics).
Sources
comparative reactivity of 4-Heptylsulfanyl-phenol and 4-octylsulfanyl-phenol
Comparative Reactivity & Performance Guide: 4-Heptylsulfanyl-phenol vs. 4-Octylsulfanyl-phenol
Executive Summary
This guide provides a technical comparison between 4-Heptylsulfanyl-phenol (4-HSP) and 4-Octylsulfanyl-phenol (4-OSP) . While both compounds belong to the class of para-alkylthiophenols and share identical electronic reactivity profiles, their divergence lies in physical chemistry —specifically lipophilicity, solid-state packing (odd-even effects), and membrane permeability.
-
4-Octylsulfanyl-phenol (C8) is the industry standard for lipophilic antioxidant assays and Self-Assembled Monolayers (SAMs) due to its even-numbered chain length promoting superior crystalline packing.
-
4-Heptylsulfanyl-phenol (C7) serves as a critical "odd-chain" comparator for investigating steric cutoff effects and fine-tuning solubility in semi-polar solvents where C8 precipitates.
Chemical Structure & Physiochemical Properties[1][2][3]
The core difference is the alkyl tail length. This subtle change impacts the partition coefficient (LogP) and melting point behavior without altering the nucleophilicity of the phenol or the sulfide.
| Property | 4-Heptylsulfanyl-phenol (4-HSP) | 4-Octylsulfanyl-phenol (4-OSP) | Impact on Performance |
| Formula | Molecular Weight difference of 14 Da ( | ||
| Alkyl Chain | Heptyl ( | Octyl ( | Odd-Even Effect: C8 packs tighter in solid state; C7 has lower MP. |
| Calc. LogP | ~4.2 - 4.5 | ~4.7 - 5.0 | 4-OSP is significantly more lipophilic, affecting bioavailability. |
| pKa (Phenol) | ~9.5 | ~9.5 | Identical. The alkyl-thio group is a weak electron donor ( |
| S-Nucleophilicity | Moderate | Moderate | Identical susceptibility to S-oxidation. |
Synthesis Protocol: Thioether Formation
Objective: Synthesize high-purity 4-alkylsulfanyl-phenols via nucleophilic substitution. This protocol is adaptable for both C7 and C8 variants by selecting the appropriate alkyl bromide.
Mechanism:
Reagents:
-
Substrate: 4-Mercaptophenol (1.0 eq)
-
Alkylating Agent: 1-Bromoheptane (for 4-HSP) OR 1-Bromooctane (for 4-OSP) (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
-
Thiolate Generation:
-
Dissolve 4-mercaptophenol (10 mmol) in Acetone (50 mL) under
atmosphere. -
Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes. Observation: The solution may darken slightly as the thiolate forms.
-
-
Alkylation:
-
Add the Alkyl Bromide (11 mmol) dropwise via syringe.
-
Heat the mixture to reflux (
) for 4–6 hours. -
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting thiol (
) should disappear; the product ( ) will appear.
-
-
Workup:
-
Filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in
and wash with water ( ) and Brine ( ).
-
-
Purification:
-
Recrystallize from Hexane (for 4-OSP) or Pentane/Cold Hexane (for 4-HSP).
-
Note: 4-HSP (Odd chain) may have a lower melting point and might require column chromatography if crystallization is difficult.
-
Comparative Reactivity Profile
A. Antioxidant Activity (H-Atom Transfer)
Both molecules act as phenolic antioxidants. The sulfur atom at the para position stabilizes the phenoxy radical via resonance, making them more effective than simple alkyl-phenols.
-
Mechanism:
-
Comparison: Identical intrinsic activity. However, in biphasic systems (e.g., lipid peroxidation assays), 4-OSP performs better due to superior partitioning into the lipid phase where the radicals are generated.
B. S-Oxidation (Metabolic Liability)
The sulfide linkage is susceptible to oxidation by cytochrome P450s or peroxides.
-
Reaction:
-
Comparison: Both oxidize at similar rates. The resulting sulfoxide is chiral. The sulfone derivative is significantly more polar and electron-withdrawing, deactivating the phenol.
C. Surface Assembly (SAMs on Gold)
For researchers working in biosensors or nanotechnology:
-
4-OSP (C8): Forms dense, well-ordered monolayers on gold surfaces. The even chain length allows the terminal phenol groups to orient in a consistent "herringbone" or parallel fashion.
-
4-HSP (C7): Forms slightly disordered monolayers. The "odd" chain length creates a frustration in the packing density, often resulting in a lower density of hydroxyl groups at the surface interface.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the synthesis pathway and the bifurcation of physical properties based on chain length.
Caption: Divergent physical properties arise from the alkyl chain length despite identical synthetic origins.
References
-
Synthesis of Alkylthiophenol Derivatives
-
Methodology adapted from: Khanal, B. P., et al. "Synthesis of N-(n-octyl)-N′-(10-mercaptodecyl)-4,4′-bipyridinium dibromide and electrochemical behaviour of its monolayers on a gold electrode."[1] RSC Advances, 2014.
-
General Alkylation Protocol: "Preparation of 1-bromoheptane and reaction with thiols." PrepChem, Accessed 2024.
-
-
Antioxidant Activity of Phenolic Sulfides
-
Satoh, T., et al. "Synthesis and anti-inflammatory activity of antioxidants, 4-alkylthio-o-anisidine derivatives." Chemical & Pharmaceutical Bulletin, 1997.
-
Mechanism:[2] Amorati, R., et al. "Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils." MDPI Antioxidants, 2023.
-
-
Self-Assembled Monolayers (SAMs)
-
Barriet, D., et al. "4-Mercaptophenylboronic Acid SAMs on Gold: Comparison with SAMs Derived from Thiophenol, 4-Mercaptophenol."[3] Langmuir, 2007.
-
Sources
- 1. Synthesis of N-(n-octyl)-N′-(10-mercaptodecyl)-4,4′-bipyridinium dibromide and electrochemical behaviour of its monolayers on a gold electrode - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
Elemental Analysis Standards for 4-Heptylsulfanyl-phenol Characterization
The "Publish Comparison Guide" for 4-Heptylsulfanyl-phenol follows below. It is structured to provide actionable, high-level technical guidance for researchers verifying the identity and purity of this specific organosulfur compound.
A Comparative Technical Guide for Drug Development & Synthesis
Executive Summary
4-Heptylsulfanyl-phenol (CAS: 41796-12-7; Formula: C₁₃H₂₀OS) presents a unique analytical challenge due to the simultaneous presence of a labile phenolic proton, a lipophilic heptyl chain, and a divalent sulfur atom. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity—a critical requirement for pharmaceutical intermediates.
This guide objectively compares the Dynamic Flash Combustion (CHNS) method against HRMS and Quantitative NMR (qNMR) , establishing a self-validating protocol for characterizing this molecule to JOC/ACS standards.
The Analytical Challenge: C₁₃H₂₀OS
Characterizing 4-Heptylsulfanyl-phenol requires distinguishing it from potential synthetic byproducts (e.g., disulfides, oxidized sulfoxides, or alkylated impurities).
-
Target Composition: C (69.60%), H (8.98%), S (14.29%), O (7.13%).
-
Critical Interference: The high sulfur content (~14%) poses a risk to standard CHN analyzers, where SO₂ can interfere with H₂O/CO₂ detection or poison standard reduction catalysts.
Comparative Method Analysis
Method A: Dynamic Flash Combustion (CHNS)
The Gold Standard for Bulk Purity
Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, SO₂) are separated via gas chromatography (GC) or frontal chromatography.
-
Pros:
-
Bulk Purity Indicator: Unlike HRMS, CHNS detects non-chromatographable impurities (inorganic salts, retained solvents, water) that lower carbon content.
-
Stoichiometry Verification: Confirms the 1:1 ratio of Sulfur to the aromatic core.
-
-
Cons:
-
Sulfur Memory Effect: SO₂ adheres to transfer lines, potentially causing "tailing" and high-bias results in subsequent runs.
-
Sample Size: Destructive; requires 1–3 mg per run.
-
Method B: High-Resolution Mass Spectrometry (HRMS)
The Standard for Molecular Identity
Mechanism: Ionization (ESI/APCI) followed by Orbitrap or Q-TOF detection.
-
Pros:
-
Exact Mass: Confirms formula with <3 ppm error (Target [M-H]⁻: m/z 223.1162).
-
Isotopic Pattern: The ³⁴S isotope peak (approx. 4.5% relative abundance) provides a definitive "fingerprint" for sulfur presence.
-
-
Cons:
-
Non-Quantitative: A 90% pure sample can yield a pristine mass spectrum. It does not quantify solvents or inorganic contaminants.
-
Method C: Quantitative NMR (qNMR)
The Non-Destructive Cross-Check
Mechanism: ¹H NMR integration against a certified internal standard (e.g., TCNB, Maleic Acid).
-
Pros:
-
Specific: Can quantify the phenol specifically, ignoring inorganic salts.
-
Non-Destructive: Sample can be recovered.[1]
-
-
Cons:
-
Hygroscopicity: The phenolic OH can exchange with D₂O in solvents, complicating integration.
-
Data Summary: Performance Metrics
| Feature | Combustion Analysis (CHNS) | HRMS (Orbitrap/Q-TOF) | qNMR (¹H) |
| Primary Utility | Bulk Purity & Stoichiometry | Molecular Formula Confirmation | Absolute Purity Quantification |
| JOC Acceptance | ± 0.4% absolute error | < 5 ppm mass error | N/A (Supplementary) |
| Sulfur Specificity | Quantitative (Wt %) | Qualitative (Isotope Pattern) | Indirect (via adjacent protons) |
| Sample Req. | 2–5 mg (Destructive) | < 0.1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Key Risk | SO₂ adsorption/Carryover | Ion suppression | Solvent peak overlap |
Recommended Protocol: The "Self-Validating" Workflow
To achieve publication-grade characterization (E-E-A-T compliant), do not rely on a single method. Use this integrated workflow:
Step 1: Sample Preparation (Crucial for Waxy Phenols)
4-Heptylsulfanyl-phenol is likely a low-melting solid or viscous liquid.
-
Drying: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture (phenols are hygroscopicity-prone).
-
Encapsulation: Use Tin (Sn) capsules for liquids. If the sample is an oil, add a small amount of V₂O₅ (Vanadium Pentoxide) powder into the capsule.
-
Why? V₂O₅ acts as an oxygen donor and combustion aid, ensuring complete conversion of the sulfur-rich alkyl chain and preventing soot formation.
-
Step 2: The CHNS Run (Sulfur Optimization)
-
Instrument: Elementar vario or Thermo FlashSmart (configured for CHNS).
-
Calibration: Use Sulfanilamide (C₆H₈N₂O₂S) as the K-factor standard. It matches the heteroatom profile (N, S, O) of the target.
-
Acceptance Criteria:
-
%C: 69.20 – 70.00%
-
%S: 13.89 – 14.69%
-
Note: If %C is low but %S is correct, suspect retained solvent. If %S is low, suspect incomplete combustion (add more O₂ or V₂O₅).
-
Step 3: HRMS Confirmation
-
Run in Negative Mode (ESI-) to detect the phenolate ion [M-H]⁻.
-
Verify the ³²S/³⁴S isotopic ratio matches the theoretical natural abundance.
Visualization: Analytical Decision Matrix
The following diagram illustrates the logical flow for characterizing sulfur-containing phenols, ensuring no false positives for purity.
Caption: Analytical workflow for validating organosulfur purity. Note the critical checkpoint for Sulfur stoichiometry before proceeding to HRMS.
References
-
American Chemical Society (ACS). "Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds." ACS Publications. [Link][1]
-
Elementar Analysensysteme GmbH. "Elemental Analysis of Organic Compounds containing Sulfur." Application Notes. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
